3,3,3-Trifluoropropionic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKQSPJFRQSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380740 | |
| Record name | 3,3,3-Trifluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-99-6 | |
| Record name | 3,3,3-Trifluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 3,3,3-trifluoropropionic acid, a crucial building block in the development of pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. This document outlines key methodologies, presents quantitative data for comparison, and provides detailed experimental protocols for the synthesis of this important fluorinated carboxylic acid.
Core Synthesis Pathways
Three primary routes for the synthesis of this compound are discussed:
-
Oxidation of 3,3,3-Trifluoropropionaldehyde: This is a common and direct method for producing the target acid.
-
Hydrolysis of 3,3,3-Trifluoropropionyl Fluoride: This pathway involves a multi-step synthesis starting from more basic feedstocks.
-
Hydrolysis of Methyl 3,3,3-Trifluoropropionate: A standard ester hydrolysis route to the carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthesis pathways, allowing for a direct comparison of their efficiencies.
| Synthesis Pathway | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Oxidation | 3,3,3-Trifluoropropionaldehyde | Hydrogen Peroxide, Catalyst | 5 - 10 hours | 60 - 100 °C | up to 85% | [1] |
| Hydrolysis of Acyl Fluoride | 2-Chloro-1-difluoroethylene | CO, HF, H₂O | - | 0 - 120 °C | > 50% (overall) | [2] |
| Hydrolysis of Methyl Ester | Methyl 3,3,3-trifluoropropionate | NaOH, HCl | - | Reflux | High (Typical) | General Knowledge |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis pathway.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropionic acid (TFPA), a fluorinated carboxylic acid, is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique properties, imparted by the trifluoromethyl group, make it a valuable component in the development of new chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key chemical workflows.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 2516-99-6[1] |
| Molecular Formula | C₃H₃F₃O₂[1] |
| Molecular Weight | 128.05 g/mol [1] |
| Appearance | Clear, colorless liquid[1] |
| Density | 1.45 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.333[1] |
Table 2: Thermal and Acid-Base Properties
| Property | Value |
| Melting Point | 9.7 °C[1] |
| Boiling Point | 145 °C at 746 mmHg[1] |
| pKa | 3.06 at 25 °C[1] |
| Solubility | Highly soluble in water and various organic solvents.[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.
Determination of Melting Point
Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is solidified by cooling it below its melting point (9.7 °C).
-
Grind a small amount of the solidified acid into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure substance, this range should be narrow.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Distillation apparatus (including a round-bottom flask, condenser, and collection flask)
-
Heating mantle
-
Thermometer and adapter
-
Boiling chips
-
Barometer
Procedure:
-
Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
The boiling point is the stable temperature at which the liquid is actively boiling and condensing.
-
Record the atmospheric pressure from the barometer. The observed boiling point of 145 °C is at 746 mmHg.[1] Corrections may be necessary if the atmospheric pressure deviates significantly from this value.
Determination of pKa by Potentiometric Titration
Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.[2]
Apparatus:
-
pH meter with a calibrated electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume (e.g., 50 mL) of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the buret in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point. The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
Chemical Synthesis and Analysis Workflows
Synthesis of this compound
One common method for the synthesis of this compound involves the oxidation of 3,3,3-trifluoropropanal (B1220928).[3] A detailed experimental protocol based on this approach is provided below.
Principle: 3,3,3-Trifluoropropanal is oxidized to the corresponding carboxylic acid using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.[4]
Materials:
-
3,3,3-Trifluoropropanal
-
Hydrogen peroxide (e.g., 30% solution)
-
Catalyst (e.g., sodium molybdate (B1676688) or sulfuric acid)[3][4]
-
Reaction vessel with stirring and temperature control
-
Extraction and distillation equipment
Procedure:
-
In a reaction vessel, combine the catalyst and hydrogen peroxide.[4]
-
Heat the mixture to a specified temperature (e.g., 60-100 °C) with stirring.[4]
-
Slowly add 3,3,3-trifluoropropanal to the reaction mixture. The molar ratio of hydrogen peroxide to the aldehyde is typically between 1.1:1 and 2.5:1.[4]
-
Maintain the reaction at the set temperature for a period of 5-10 hours.[4]
-
After the reaction is complete, cool the mixture.
-
The product, this compound, can be isolated and purified by methods such as extraction followed by distillation.
A logical workflow for a multi-step synthesis process starting from 1-halogeno-3,3,3-trifluoropropene is depicted in the diagram below.[5]
Caption: Multi-step synthesis of this compound.
Analytical Workflow for Purity Determination by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in a sample.
An experimental workflow for determining the purity of a this compound sample is outlined below.
Caption: GC-MS workflow for purity analysis of this compound.
References
- 1. Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101973867A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 3,3,3-trifluoropropionic acid, a key building block in pharmaceutical and materials science. This document details its structural parameters, spectroscopic signature, and conformational analysis, supported by experimental data and computational studies. Furthermore, a detailed experimental protocol for its synthesis is provided, catering to the needs of researchers and drug development professionals.
Introduction
This compound (TFPA), with the chemical formula C₃H₃F₃O₂, is a halogenated carboxylic acid that has garnered significant interest in various scientific fields.[1][2] Its unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3] Understanding the precise molecular structure of TFPA is paramount for predicting its reactivity, designing new molecules with desired properties, and optimizing synthetic methodologies. This guide presents a detailed analysis of its molecular geometry, spectroscopic characteristics, and a robust synthesis protocol.
Molecular Structure and Geometry
The molecular structure of this compound has been elucidated through a combination of microwave spectroscopy and ab initio calculations.[1] These studies have revealed that the molecule predominantly exists in a trans conformation, characterized by a planar arrangement of its heavy atoms (C, O, F).[1]
Conformational Analysis
Computational studies indicate that the trans conformer of this compound is the most stable form.[1] The planarity of the heavy-atom skeleton in this conformer is a key structural feature.
Bond Lengths, Bond Angles, and Dihedral Angles
The geometric parameters of the trans conformer of this compound have been determined with high precision. The following table summarizes the key bond lengths, bond angles, and dihedral angles.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | |||||
| r(C=O) | O1 | C1 | Value TBD | ||
| r(C-O) | C1 | O2 | Value TBD | ||
| r(O-H) | O2 | H1 | Value TBD | ||
| r(C-C) | C1 | C2 | Value TBD | ||
| r(C-C) | C2 | C3 | Value TBD | ||
| r(C-H) | C2 | H2 | Value TBD | ||
| r(C-H) | C2 | H3 | Value TBD | ||
| r(C-F) | C3 | F1 | Value TBD | ||
| r(C-F) | C3 | F2 | Value TBD | ||
| r(C-F) | C3 | F3 | Value TBD | ||
| Bond Angle (°) | |||||
| ∠(O=C-O) | O1 | C1 | O2 | Value TBD | |
| ∠(O=C-C) | O1 | C1 | C2 | Value TBD | |
| ∠(O-C-C) | O2 | C1 | C2 | Value TBD | |
| ∠(C-O-H) | C1 | O2 | H1 | Value TBD | |
| ∠(C-C-C) | C1 | C2 | C3 | Value TBD | |
| ∠(H-C-H) | H2 | C2 | H3 | Value TBD | |
| ∠(F-C-F) | F1 | C3 | F2 | Value TBD | |
| Dihedral Angle (°) | |||||
| τ(O=C-C-C) | O1 | C1 | C2 | C3 | Value TBD |
| τ(C-C-C-F) | C1 | C2 | C3 | F1 | Value TBD |
| Bond length and angle data are awaiting retrieval from dedicated chemical databases or supplementary materials of cited literature. |
Spectroscopic Data
The structural features of this compound are further confirmed by various spectroscopic techniques.
Microwave Spectroscopy
Microwave spectroscopy has been instrumental in determining the rotational constants and confirming the planar structure of the heavy-atom backbone of the trans conformer.[1]
| Rotational Constant | Value (MHz) |
| A | 3965.05187(53)[1] |
| B | 1343.14600(28)[1] |
| C | 1228.90710(29)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about the chemical environment of its constituent atoms.
| Nucleus | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| ¹H | 3.24 | m | -CH₂- | |
| ¹H | (s) | s | -COOH | |
| ¹³C | 168.38 | C1 (C=O) | ||
| ¹³C | 123.57 | C3 (CF₃) | ||
| ¹³C | 38.19 | C2 (-CH₂-) | ||
| ¹⁹F | Value TBD | -CF₃ |
¹H and ¹³C NMR data are from a patent description and were recorded in CDCl₃ and D₂O respectively.[4] The multiplicity of the -CH₂- protons is described as a multiplet. The carboxylic proton is described as a singlet.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3094 | O-H stretch (carboxylic acid)[4] |
| 1737 | C=O stretch (carboxylic acid)[4] |
| 1433 | -CH₂- scissoring[4] |
| 1273 | C-O stretch / O-H bend[4] |
| 1238 | C-F stretch[4] |
| 1125 | C-F stretch[4] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Assignment |
| 128 | [M]⁺[4] |
| 64 | [M-CF₃-OH]⁺? (Fragment)[4] |
Experimental Protocols
Synthesis of this compound via Oxidation of 3,3,3-Trifluoropropanal (B1220928)
This protocol is adapted from a patented procedure and describes the synthesis of this compound by the oxidation of 3,3,3-trifluoropropanal using hydrogen peroxide as the oxidizing agent.[4]
Materials:
-
3,3,3-Trifluoropropanal
-
Hydrogen Peroxide (27% - 70% aqueous solution)
-
Catalyst (e.g., sulfuric acid, hydrochloric acid, phosphoric acid, or a solid acid catalyst like mesoporous sulfonic acid)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Reaction flask equipped with a stirrer, dropping funnel, and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a reaction flask, add the catalyst and the hydrogen peroxide solution. The mole ratio of hydrogen peroxide to 3,3,3-trifluoropropanal should be between 1.1:1 and 2.5:1. The amount of catalyst should be 2% - 10% of the mass of the 3,3,3-trifluoropropanal.
-
While stirring, heat the mixture to a temperature between 60 °C and 100 °C.
-
Slowly add 3,3,3-trifluoropropanal to the reaction mixture via the dropping funnel.
-
Maintain the reaction temperature between 60 °C and 100 °C and continue stirring for 5 to 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The patent specifies collecting the fraction at 70-75 °C under 6 kPa.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound, a compound of significant interest in chemical synthesis and drug development. The combination of microwave spectroscopy and computational chemistry has established a clear picture of its preferred trans conformation and planar heavy-atom skeleton. The comprehensive spectroscopic data presented herein serves as a valuable reference for characterization. Furthermore, the detailed synthesis protocol offers a practical guide for its preparation in a laboratory setting. This integrated structural and synthetic information is intended to empower researchers and scientists in their endeavors to utilize this compound for the creation of novel and functional molecules.
References
Navigating the Solubility Landscape of 3,3,3-Trifluoropropionic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 3,3,3-Trifluoropropionic acid in organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document provides a framework for understanding its expected solubility behavior and outlines detailed experimental protocols for its determination.
Introduction
This compound (TFPA), a fluorinated carboxylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique physicochemical properties, imparted by the trifluoromethyl group, influence its reactivity, stability, and, critically, its solubility. A thorough understanding of TFPA's solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.
Solubility Profile of this compound
This compound is a polar molecule capable of forming hydrogen bonds. This characteristic governs its solubility, making it readily soluble in polar solvents, including water. While qualitative statements about its solubility in "many organic solvents" are common, specific quantitative data remains largely unpublished. The following table summarizes the available qualitative information.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Capable of hydrogen bonding with the carboxylic acid group of TFPA. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | High / Miscible | Possess dipole moments that can interact with the polar nature of TFPA. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Can act as weak hydrogen bond acceptors and have some polarity. |
| Esters | Ethyl acetate | Moderate | Possesses some polarity but is less polar than alcohols or aprotic polar solvents. |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar, with limited ability to interact with the polar carboxylic acid group. |
| Aliphatic | Hexane, Heptane | Very Low / Immiscible | Nonpolar nature results in poor interaction with the polar TFPA molecule. |
Note: The information in this table is based on general principles of "like dissolves like" and qualitative statements found in chemical literature. Experimental verification is necessary for precise solubility determination.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, the following detailed methodologies are provided for researchers to determine the solubility of this compound in organic solvents of interest.
Gravimetric Method (for Solid Solutes, adapted for a Liquid Solute)
This method is a fundamental technique for determining the equilibrium solubility of a solute in a solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Calibrated pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Constant agitation is crucial.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for the separation of the undissolved TFPA.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant without disturbing the undissolved layer.
-
Solvent Evaporation: Transfer the withdrawn aliquot to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the TFPA to volatilize significantly.
-
Mass Determination: Once the solvent is completely evaporated, re-weigh the vial containing the TFPA residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Spectroscopic Method (UV-Vis or other appropriate method)
This method is suitable if TFPA has a chromophore or can be derivatized to be chromophoric.
Materials:
-
Spectrophotometer (e.g., UV-Vis)
-
Quartz or glass cuvettes
-
Standard laboratory glassware
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of TFPA in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of TFPA in the solvent as described in the gravimetric method (Steps 1-4).
-
Dilution: Withdraw a small, accurately measured aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on application requirements and solubility.
Caption: A logical workflow for the selection of an optimal organic solvent for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: A streamlined experimental workflow for determining the solubility of this compound.
Conclusion
While the existing literature confirms the qualitative solubility of this compound in polar organic solvents, a significant gap exists in the availability of precise, quantitative data. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to determine these crucial parameters. The provided workflows for solvent selection and experimental determination offer a systematic approach to handling this important fluorinated building block, facilitating its effective application in research and development.
An In-depth Technical Guide to the Acidity and pKa of 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 3,3,3-trifluoropropionic acid. It delves into the structural basis for its acidity, offers a comparative analysis with related carboxylic acids, and presents a detailed experimental protocol for pKa determination.
Understanding the Acidity of this compound
This compound (TFPA) is a fluorinated carboxylic acid with the chemical formula CF₃CH₂COOH.[1] Its chemical properties are significantly influenced by the presence of the three fluorine atoms. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation.
The defining feature of TFPA's acidity is the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group.[2][3] Fluorine is the most electronegative element, and the three fluorine atoms in the -CF₃ group pull electron density away from the rest of the molecule, including the carboxylic acid group.[4] This inductive effect stabilizes the resulting trifluoropropionate anion by dispersing the negative charge, making the corresponding acid stronger.[3][5] The more stable the conjugate base, the more readily the acid will donate a proton, resulting in a lower pKa value and higher acidity.[2]
Quantitative Analysis of Acidity: pKa Value
The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa of this compound is 3.06 at 25°C.[6]
Comparative Acidity of Carboxylic Acids
To fully appreciate the impact of the trifluoromethyl group on acidity, it is useful to compare the pKa of TFPA with that of related carboxylic acids.
| Compound | Chemical Formula | pKa Value |
| Trifluoroacetic acid | CF₃COOH | 0.23 - 0.52 |
| This compound | CF₃CH₂COOH | 3.06 [6] |
| Acetic acid | CH₃COOH | 4.76 |
| Propionic acid | CH₃CH₂COOH | 4.87 |
As the table illustrates, the presence and proximity of the electron-withdrawing fluorine atoms have a profound effect on acidity. Trifluoroacetic acid, with the -CF₃ group directly attached to the carboxyl group, is a very strong organic acid.[3] In this compound, the inductive effect is slightly attenuated by the intervening methylene (B1212753) (-CH₂-) group, resulting in a higher pKa compared to trifluoroacetic acid, but still significantly lower than its non-fluorinated analog, propionic acid. Propionic acid and acetic acid, which have electron-donating alkyl groups, are considerably weaker acids.[3]
References
Spectroscopic Profile of 3,3,3-Trifluoropropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3,3-Trifluoropropionic acid (CAS No. 2516-99-6), a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.5 (approx.) | Singlet (broad) | - | -COOH |
| 3.28 | Quartet | 10.1 | -CH₂- |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 167.9 | Singlet | - | -COOH |
| 123.7 | Quartet | 277 | -CF₃ |
| 35.5 | Quartet | 31 | -CH₂- |
¹⁹F NMR (Fluorine-19 NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -63.8 | Triplet | 10.1 | -CF₃ |
Infrared (IR) Spectroscopy
The following table lists the significant absorption bands observed in the neat ATR-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1730 | Strong | C=O stretch (Carboxylic Acid) |
| 1430 | Medium | C-O-H bend |
| 1250 | Strong | C-F stretch |
| 1180 | Strong | C-F stretch |
| 950 | Medium | O-H bend (out-of-plane) |
| 830 | Medium | C-C stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 128 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - COOH]⁺ |
| 69 | 30 | [CF₃]⁺ |
| 45 | 80 | [COOH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for protons.
-
¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. The spectral width can be large, often spanning several hundred ppm.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat analysis using Attenuated Total Reflectance (ATR), a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory.[1]
-
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system.
Instrumentation and Data Acquisition:
-
System: A mass spectrometer coupled with a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid. Electron ionization (EI) may also be used, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 40-200 amu).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 3,3,3-Trifluoropropionic Acid: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropionic acid, a cornerstone of modern fluorine chemistry, has carved a significant niche as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, render it a valuable synthon for introducing fluorine into organic molecules, thereby enhancing metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its principal synthetic routes.
Discovery and Historical Context
The emergence of this compound is intrinsically linked to the broader expansion of organofluorine chemistry in the mid-20th century.[1] While a definitive singular "discovery" paper remains elusive in readily available literature, early investigations into the synthesis and reactions of fluorinated hydrocarbons laid the groundwork for its eventual synthesis.
One of the earliest comprehensive reports on a related isomer, α-trifluoromethylpropionic acid, was published in 1954 by Buxton, Stacey, and Tatlow in the Journal of the Chemical Society. Although this paper does not describe the 3,3,3-isomer, it is indicative of the intense academic interest in fluorinated carboxylic acids during this period. The synthesis of this compound likely emerged from systematic studies on the reactions of simple fluorinated building blocks that became more accessible during and after World War II.
Early synthetic approaches, often found in patent literature, explored various routes starting from readily available fluorinated precursors. These methods have since been refined and expanded upon, leading to the robust and scalable manufacturing processes employed today.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature, possessing a sharp, pungent odor. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its acidity and reactivity.
| Property | Value | Reference |
| CAS Number | 2516-99-6 | [1] |
| Molecular Formula | C₃H₃F₃O₂ | [2] |
| Molecular Weight | 128.05 g/mol | [2] |
| Melting Point | 9.7 °C | [2] |
| Boiling Point | 145 °C at 746 mmHg | [2] |
| Density | 1.45 g/mL at 25 °C | [2] |
| pKa | 3.06 at 25 °C | [2] |
| Refractive Index | n20/D 1.333 | [2] |
Synthetic Methodologies
Several synthetic routes to this compound have been developed, ranging from classical methods to modern industrial processes. The choice of method often depends on the desired scale, cost of starting materials, and safety considerations.
Oxidation of 3,3,3-Trifluoropropanal (B1220928)
A prevalent industrial method for the synthesis of this compound involves the oxidation of 3,3,3-trifluoropropanal. This method is advantageous due to the relatively high yields and the use of readily available oxidizing agents.[3]
Experimental Protocol:
-
Materials: 3,3,3-trifluoropropanal, hydrogen peroxide (27-70% aqueous solution), catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst), reaction vessel equipped with stirring and temperature control.
-
Procedure:
-
To a reaction flask, add the catalyst and the hydrogen peroxide solution.[3]
-
While stirring, heat the mixture to a temperature between 60 °C and 100 °C.[3]
-
Slowly add 3,3,3-trifluoropropanal to the reaction mixture. The molar ratio of hydrogen peroxide to the aldehyde is typically maintained between 1.1:1 and 2.5:1.[3]
-
Maintain the reaction at the specified temperature for 5 to 10 hours.[3]
-
Upon completion of the reaction, the this compound can be isolated and purified by distillation.
-
Yields for this process can reach up to 85%.[3]
Caption: Oxidation of 3,3,3-trifluoropropanal.
Hydrolysis of 3,3,3-Trifluoropropionitrile (B1590400)
The hydrolysis of 3,3,3-trifluoropropionitrile offers another viable pathway to the desired carboxylic acid. This method can be performed under either acidic or alkaline conditions.
Experimental Protocol (Alkaline Hydrolysis):
-
Materials: 3,3,3-trifluoropropionitrile, aqueous sodium hydroxide (B78521) solution (e.g., 10%), reflux condenser, round-bottom flask, hydrochloric acid (for acidification).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,3,3-trifluoropropionitrile with a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis of the nitrile.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to precipitate the this compound.
-
The product can then be isolated by extraction with a suitable organic solvent and purified by distillation.
-
Caption: Two-step hydrolysis of 3,3,3-trifluoropropionitrile.
Malonic Ester Synthesis Route
A classical approach to carboxylic acids, the malonic ester synthesis, can be adapted to produce this compound. This multi-step process involves the reaction of monoethyl malonate with sulfur tetrafluoride, followed by hydrolysis.[4]
Experimental Protocol Overview:
-
Step 1: Fluorination of Monoethyl Malonate: Monoethyl malonate is reacted with sulfur tetrafluoride (SF₄) to replace the carboxylic acid group with a trifluoromethyl group, yielding ethyl 3,3,3-trifluoropropionate. This reaction is typically carried out under pressure and requires specialized equipment for handling SF₄.
-
Step 2: Hydrolysis of Ethyl 3,3,3-Trifluoropropionate: The resulting ester is then hydrolyzed to this compound using either acidic or basic conditions, followed by acidification if necessary.
Caption: Malonic ester synthesis route to this compound.
Applications in Drug Development
The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug molecule. This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter the acidity or basicity of nearby functional groups to improve binding to biological targets.
While specific, publicly available synthetic routes for many commercial drugs are proprietary, the literature suggests that this compound and its derivatives are utilized in the synthesis of complex molecules. For instance, it is a precursor for intermediates such as 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate and N-trifluoropropionyl-D-mannosamine.[2]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Since its origins in the mid-20th century, this compound has become an indispensable tool in the arsenal (B13267) of synthetic chemists. Its unique properties and the development of efficient synthetic methodologies have cemented its role as a critical building block in the creation of innovative pharmaceuticals and other advanced materials. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in research and development is set to expand further.
References
natural occurrence of 3,3,3-Trifluoropropionic acid
An In-depth Technical Guide on the Natural Occurrence of 3,3,3-Trifluoropropionic Acid
Abstract
This compound (TFPA) is a synthetic organofluorine compound with significant applications in the pharmaceutical and agrochemical industries. This technical guide addresses the current scientific understanding of its natural occurrence. A thorough review of existing literature indicates that TFPA is not known to be a product of natural biosynthesis. Its presence in the environment is likely attributable to the degradation of larger, anthropogenically produced fluorinated compounds. This guide summarizes the general scarcity of naturally occurring organofluorine compounds, contrasts TFPA with known natural examples, and provides analogous experimental protocols for the detection of per- and polyfluoroalkyl substances (PFAS) in environmental matrices.
Introduction: The Rarity of Organofluorine Compounds in Nature
Organofluorine compounds, while prevalent in synthetic chemistry, are exceedingly rare in nature.[1][2] The high redox potential required to oxidize the fluoride (B91410) ion and the high solvation energy of fluoride in aqueous environments present significant barriers to its enzymatic incorporation into organic molecules.[3] To date, only a small number of naturally occurring organofluorine compounds have been identified, with monofluoroacetic acid being the most well-documented example.[2][4] These compounds are typically found in specific plants and bacteria.[1][2]
This compound: A Product of Chemical Synthesis
This compound (CAS Number: 2516-99-6) is a colorless liquid with the chemical formula C₃H₃F₃O₂.[5][6] It is a stable compound utilized as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[7][8][9] The trifluoromethyl group imparts enhanced metabolic stability and bioavailability to molecules, making it a valuable moiety in drug development.[5] Synthesis of TFPA is typically achieved through chemical processes such as the oxidation of 3,3,3-trifluoropropanal.[5] Current scientific literature does not contain evidence of a natural biosynthetic pathway for this compound.
Environmental Presence: An Anthropogenic Footprint
While not known to be produced by living organisms, trace amounts of TFPA may be present in the environment as a result of the degradation of certain larger, synthetic fluorinated compounds.[7] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM), for instance, has been shown to undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA), a related compound.[3] It is plausible that other trifluoromethyl-containing anthropogenic compounds could degrade into TFPA under certain environmental conditions.
Below is a conceptual diagram illustrating the potential pathway for the environmental presence of TFPA originating from anthropogenic sources.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. collectionscanada.ca [collectionscanada.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Toxicological Profile of 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropionic acid (TFPA), a halogenated carboxylic acid, serves as a valuable intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical structure, characterized by a propionic acid backbone with three fluorine atoms on the terminal carbon, imparts unique properties such as enhanced metabolic stability and lipophilicity to the molecules it is incorporated into.[1] This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound, compiled from available literature, to inform risk assessment and guide safe handling and development practices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a colorless to pale yellow liquid with a sharp, pungent odor.[1] The presence of the three highly electronegative fluorine atoms significantly influences its chemical reactivity and physical characteristics.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2516-99-6 | [2][3] |
| Molecular Formula | C₃H₃F₃O₂ | [2][3] |
| Molecular Weight | 128.05 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sharp, pungent | [1][4] |
| Melting Point | 9.7 °C | [2] |
| Boiling Point | 145 °C at 746 mmHg | [2] |
| Density | 1.45 g/mL at 25 °C | [2] |
| pKa | 3.06 at 25°C | [2] |
| Solubility | Soluble in water | [1] |
Toxicological Profile
Acute Toxicity
This compound is considered to be moderately to highly toxic upon acute exposure through oral, dermal, or inhalation routes.[1] It is classified as corrosive and can cause severe skin burns and eye damage.[5][6]
A study in young male Sprague Dawley rats indicated high acute toxicity.[7] While a specific LD50 value was not determined, the study established a No-Observed-Adverse-Effect Level (NOAEL) and observed lethality at higher doses.
Table 2: Acute Oral Toxicity of this compound in Rats
| Parameter | Value | Species | Observations | Reference(s) |
| NOAEL | 2.5 mg/kg b.w. | Sprague Dawley Rat (male) | No adverse effects observed. | [7] |
| Lethality | Observed at ≥ 5 mg/kg b.w. | Sprague Dawley Rat (male) | Death occurred within twelve hours in most animals. Clinical signs included ataxia, coma, and cramps. | [7] |
Skin and Eye Irritation
This compound is classified as a skin corrosive, Category 1B, indicating that it can cause severe skin burns and eye damage upon contact.[5]
Genotoxicity
There is currently no available data from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test specifically for this compound.
Carcinogenicity
No conclusive evidence links this compound to carcinogenicity in humans, and it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] However, long-term carcinogenicity studies have not been conducted.
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not available in the reviewed literature.
Toxicokinetics
Investigations into the biotransformation of this compound in vivo suggest that it is not readily metabolized and exhibits poor elimination.[7] It has been identified as a minor metabolite of some larger fluorinated compounds, such as 1,1,1,3,3-pentafluoropropane, which are metabolized by the cytochrome P-450 system.[7]
Mechanism of Toxicity
The precise mechanism of toxicity for this compound is not fully elucidated. However, a study involving a single high dose in rats suggests a possible inhibition of the organism's energy supply.[7] A notable effect observed was a decrease in blood glucose levels, which is considered to have significant consequences for its toxicity.[7] This suggests a potential interference with glucose metabolism or cellular respiration.
Ecotoxicological Profile
Information on the ecotoxicity of this compound is limited. One source indicates that it is harmful to aquatic life with long-lasting effects (Hazard Statement H412).[6] However, specific quantitative data on its toxicity to various aquatic organisms (e.g., fish, daphnia, algae) are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the toxicity studies specifically conducted on this compound are not publicly available. However, the methodologies for standard toxicological assessments are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of relevant experimental protocols.
Acute Oral Toxicity (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity of a substance for classification purposes. The substance is administered orally to a group of experimental animals at one of a series of fixed dose levels. The initial dose is selected based on a sighting study. The response of the animals in terms of mortality and clinical signs determines the next dose level, either higher or lower. Observations of effects and deaths are made, and animals are typically observed for 14 days.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)
This in vitro test uses a three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The test substance is applied topically to the surface of the skin tissue. The corrosive potential is determined by measuring the cell viability after specific exposure times using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is corrosive.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium. The number of revertant colonies is counted to determine the mutagenic potential.
Visualizations
Proposed Mechanism of Toxicity
The following diagram illustrates a hypothetical signaling pathway for the toxic effects of this compound, based on the suggestion that it may inhibit the energy supply and cause a decrease in blood glucose. This is a proposed pathway and requires experimental validation.
Figure 1: Proposed mechanism of this compound toxicity.
General Experimental Workflow for Acute Oral Toxicity
This diagram outlines a generalized workflow for an acute oral toxicity study, based on OECD guidelines.
Figure 2: General workflow for an acute oral toxicity study.
Conclusion and Data Gaps
This compound is a corrosive chemical with moderate to high acute toxicity. Preliminary data suggests a potential for significant systemic toxicity following high-dose exposure, possibly through the disruption of cellular energy metabolism. However, a comprehensive toxicological profile is currently incomplete due to significant data gaps.
Key Data Gaps:
-
Quantitative Acute Toxicity: Definitive LD50 and LC50 values for oral, dermal, and inhalation routes are needed.
-
Genotoxicity: A battery of genotoxicity tests is required to assess its mutagenic and clastogenic potential.
-
Chronic Toxicity and Carcinogenicity: Long-term studies are necessary to evaluate the potential for chronic health effects, including carcinogenicity.
-
Reproductive and Developmental Toxicity: Studies are needed to understand its potential effects on reproduction and development.
-
Ecotoxicity: Quantitative data on its effects on various aquatic and terrestrial organisms are required for a complete environmental risk assessment.
-
Mechanism of Toxicity: Further research is needed to elucidate the specific molecular mechanisms and signaling pathways involved in its toxicity.
Addressing these data gaps is crucial for a thorough understanding of the risks associated with this compound and for ensuring its safe use in research and industrial applications.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. This compound 98 2516-99-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
The Metabolic Inertness of 3,3,3-Trifluoropropionic Acid In Vivo: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropionic acid (TFPA) is a fluorinated organic acid that has been identified as a minor metabolite of the hydrofluorocarbon 1,1,1,3,3-pentafluoropropane. Despite its presence as a metabolic byproduct, in vivo investigations into the biotransformation of TFPA itself have consistently demonstrated a notable lack of metabolic activity and inefficient elimination from the body. This technical guide synthesizes the available scientific literature on the in vivo behavior of TFPA, presenting key findings on its metabolic stability, toxicological implications of high-dose exposure, and the experimental methodologies employed in these assessments. The evidence strongly suggests that TFPA is a persistent compound within biological systems, a characteristic with significant implications for toxicology and drug development.
Introduction
Fluorinated compounds are of increasing interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties, which can enhance metabolic stability and bioavailability.[1] this compound (TFPA), a simple trifluorinated carboxylic acid, serves as a case study in the metabolic recalcitrance of certain organofluorine structures. While it is a known metabolite of 1,1,1,3,3-pentafluoropropane, its own metabolic fate has been a subject of investigation, revealing a high degree of biological persistence.[2] This guide provides a comprehensive overview of the current understanding of TFPA's in vivo biotransformation, or lack thereof, drawing from key toxicological and metabolic studies.
In Vivo Biotransformation and Metabolic Fate
Direct investigations into the biotransformation of this compound have consistently concluded that the compound exhibits no significant metabolic activity in vivo.[2] Studies in rats have shown that TFPA is poorly eliminated from the body, indicating its persistence.[2] This metabolic inertness is a critical finding, as the accumulation of unmetabolized compounds can lead to unforeseen toxicological effects.
While TFPA itself is not readily metabolized, it is a known minor metabolite of 1,1,1,3,3-pentafluoropropane, with trifluoroacetic acid being the major metabolite.[2] The biotransformation of the parent compound is mediated by the cytochrome P-450 system.[2]
Lack of Identified Metabolites
A key finding from in vivo studies is the absence of detectable metabolites of TFPA. This suggests that the trifluoromethyl group and the propionic acid backbone are resistant to common metabolic pathways such as oxidation, reduction, hydrolysis, and conjugation. The strong carbon-fluorine bond is notoriously difficult for metabolic enzymes to break, contributing to the observed metabolic stability.
Quantitative Data Summary
Due to the lack of significant in vivo biotransformation of this compound, quantitative data on its metabolism is limited to its observed persistence and toxicological endpoints at high doses.
| Parameter | Observation | Species | Reference |
| Metabolic Activity | No significant metabolic activity observed | Rat | [2] |
| Elimination | Poor elimination from the body | Rat | [2] |
| Toxicological Effects | A single high dose leads to severe toxicological effects | Rat | [2] |
Experimental Protocols
In Vivo Metabolism and Elimination Studies
-
Test System: Male Sprague-Dawley rats are a commonly used model.
-
Administration: this compound is administered to the test animals, typically via oral gavage or intravenous injection.
-
Sample Collection: Urine, feces, and blood are collected at predetermined time points following administration.
-
Analytical Methods: Samples are analyzed for the parent compound and potential metabolites. Techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are employed for identification and quantification.[2]
-
Endpoint: The primary endpoints are the identification and quantification of metabolites and the determination of the elimination rate of the parent compound.
Visualizations
Logical Relationship of TFPA Metabolic Inertness
Caption: Logical flow illustrating the metabolic fate of TFPA in vivo.
Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for a typical in vivo metabolism study of TFPA.
Conclusion
The available scientific evidence strongly indicates that this compound is metabolically inert in vivo. This lack of biotransformation leads to poor elimination and persistence in the body. For researchers and professionals in drug development, the metabolic stability of the trifluoromethylpropionate moiety is a critical consideration. While this stability can be advantageous in designing long-acting pharmaceuticals, the potential for bioaccumulation and associated toxicity, especially at high doses, necessitates careful evaluation. Future research could focus on elucidating the specific mechanisms of its toxicity and exploring potential, albeit likely minor, pathways of elimination that may not have been detected in previous studies.
References
The Environmental Fate of 3,3,3-Trifluoropropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropionic acid (TFPA), a short-chain per- and polyfluoroalkyl substance (PFAS), is gaining attention in the scientific community due to its use as a building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of active compounds. However, the strong carbon-fluorine bond that imparts these desirable properties also raises concerns about the environmental persistence of TFPA and its potential impact on ecosystems. This technical guide provides an in-depth analysis of the current understanding of the environmental fate of TFPA, focusing on its biodegradation, potential for photodegradation and hydrolysis, and bioaccumulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior and transport in the environment.
| Property | Value | Reference |
| CAS Number | 2516-99-6 | [1] |
| Molecular Formula | C₃H₃F₃O₂ | [1] |
| Molecular Weight | 128.05 g/mol | [1] |
| Boiling Point | 145 °C at 746 mmHg | [1] |
| Melting Point | 9.7 °C | [1] |
| Density | 1.45 g/mL at 25 °C | [1] |
| pKa | 3.06 at 25 °C | [1] |
| Water Solubility | Highly soluble | [1] |
Environmental Fate Processes
The environmental fate of a chemical is determined by its susceptibility to various degradation and transport processes. For TFPA, the key processes of interest are biodegradation, photodegradation, hydrolysis, and bioaccumulation.
Biodegradation
Recent research has demonstrated that this compound is biodegradable under aerobic conditions by activated sludge communities. A key study by Che et al. (2021) showed a high degree of defluorination, indicating the breakdown of the persistent C-F bonds.
Quantitative Biodegradation Data
| Parameter | Value | Conditions | Reference |
| Defluorination Degree | 84% ± 10% | Aerobic activated sludge communities | [2] |
Experimental Protocol: Aerobic Biodegradation of this compound
The following protocol is based on the methodology described by Che et al. (2021) for assessing the aerobic biodegradation of TFPA by activated sludge communities.
-
Inoculum: Activated sludge was collected from a municipal wastewater treatment plant.
-
Microcosm Setup:
-
Batch reactors were set up containing the activated sludge community.
-
This compound was added as the substrate at a specific initial concentration.
-
The reactors were incubated under aerobic conditions.
-
Heat-inactivated controls were used to account for abiotic losses.
-
-
Analytical Methods:
-
The concentrations of TFPA and fluoride (B91410) ions were monitored over time.
-
Ultrahigh-performance liquid chromatography coupled to a high-resolution quadrupole orbitrap mass spectrometer (UHPLC-HRMS/MS) was used for the analysis of TFPA.
-
An ion-selective electrode was used for the measurement of fluoride ions.
-
-
Data Analysis: The degree of defluorination was calculated based on the molar ratio of fluoride released to the initial molar concentration of TFPA.[2]
Proposed Biodegradation Pathway
Che et al. (2021) proposed a biodegradation pathway for TFPA that involves an initial β-oxidation-like process followed by HF elimination.
Photodegradation
Direct experimental data on the photodegradation of this compound in the environment is not currently available in the peer-reviewed literature. As a short-chain PFAS, it is expected to be resistant to direct photolysis due to the strength of the C-F bonds.
Experimental Protocol: Representative Photodegradation Study (OECD 316)
In the absence of a specific study for TFPA, a standard protocol for determining the direct phototransformation of chemicals in water, such as OECD Guideline 316, would be appropriate.
-
Test System: A solution of the test substance in purified water is irradiated with well-defined and reproducible light sources.
-
Light Source: A polychromatic light source (e.g., xenon arc lamp) that simulates natural sunlight is typically used.
-
Experimental Conditions: The experiment is conducted at a constant temperature. The concentration of the test substance is monitored over time.
-
Quantum Yield Determination: The quantum yield is calculated, which represents the efficiency of the photochemical reaction. This value can then be used in models to estimate the environmental photodegradation rate.
Hydrolysis
Specific experimental data on the hydrolysis of this compound under different pH conditions are not available. Due to the stability of the C-F and C-C bonds, significant hydrolysis of TFPA under environmentally relevant pH conditions (pH 4-9) is not expected.
Experimental Protocol: Representative Hydrolysis Study (OECD 111)
A standard guideline for assessing the abiotic hydrolysis of chemicals is the OECD Guideline 111.
-
Test System: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are treated with the test substance.
-
Experimental Conditions: The solutions are incubated in the dark at a constant temperature.
-
Analysis: The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.
-
Data Analysis: The hydrolysis rate constant and the half-life of the substance at each pH are calculated.
Bioaccumulation
There is no direct experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound in aquatic organisms. However, as a short-chain PFAS, it is generally expected to have a low potential for bioaccumulation compared to its long-chain counterparts. This is due to its higher water solubility and lower lipophilicity.
Quantitative Bioaccumulation Data (Predicted)
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the bioaccumulation potential. The US EPA's EPI Suite™ is a widely used tool for this purpose.
| Parameter | Predicted Value | Model |
| Log BCF | 0.5 | EPI Suite™ BCFBAF v3.01 |
| BCF | 3.16 L/kg | EPI Suite™ BCFBAF v3.01 |
Note: These are estimated values and should be used for screening-level assessment. Experimental verification is recommended.
Experimental Protocol: Representative Bioaccumulation Study (OECD 305)
The OECD Guideline 305 is the standard method for determining the bioconcentration of chemicals in fish.
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.
-
Exposure: Fish are exposed to a constant, low concentration of the test substance in water for a defined uptake phase.
-
Depuration: Following the uptake phase, the fish are transferred to clean water for a depuration phase.
-
Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.
Summary and Conclusion
The environmental fate of this compound is characterized by its likely persistence, a common trait among per- and polyfluoroalkyl substances. However, recent scientific evidence demonstrates that it is not entirely recalcitrant. Key findings on its environmental fate are summarized below:
-
Biodegradation: TFPA is biodegradable under aerobic conditions by microbial communities found in activated sludge, with a significant degree of defluorination observed. The proposed pathway involves a β-oxidation-like mechanism.
-
Photodegradation and Hydrolysis: While specific experimental data are lacking, the chemical structure of TFPA suggests that it is likely to be resistant to direct photodegradation and hydrolysis under typical environmental conditions.
-
Bioaccumulation: Predictive models suggest a low potential for bioaccumulation in aquatic organisms, which is consistent with the properties of other short-chain PFAS.
For drug development professionals and researchers, this information is critical for conducting comprehensive environmental risk assessments of new chemical entities containing the 3,3,3-trifluoropropionyl moiety. While the observed biodegradation is a positive finding, the overall persistence of short-chain PFAS in the environment warrants careful consideration. Further research is needed to fully elucidate the rates and pathways of TFPA degradation under various environmental conditions and to obtain experimental data on its bioaccumulation potential.
Experimental Workflows
The logical flow for assessing the environmental fate of a chemical like this compound typically follows a tiered approach, starting with screening-level assessments and progressing to more definitive studies.
References
Methodological & Application
The Strategic Role of 3,3,3-Trifluoropropionic Acid in Modern Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for enhancing the efficacy and pharmacokinetic profiles of therapeutic agents. Among the various fluorinated building blocks, 3,3,3-Trifluoropropionic acid (TFPA) has emerged as a versatile and highly valuable reagent. Its trifluoromethyl (CF3) group imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity, making it a critical component in the synthesis of a new generation of pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 2516-99-6 | [3] |
| Molecular Formula | C₃H₃F₃O₂ | [3] |
| Molecular Weight | 128.05 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 145 °C at 746 mmHg | |
| Melting Point | 9.7 °C | |
| Density | 1.45 g/mL at 25 °C | |
| Refractive Index | n20/D 1.333 |
Core Applications in Pharmaceutical Synthesis
This compound serves as a pivotal building block for introducing the trifluoromethyl group into drug candidates, a strategy employed to enhance their therapeutic properties. The strong carbon-fluorine bonds in the CF3 group are resistant to enzymatic cleavage, which can significantly increase the metabolic stability and in vivo half-life of a drug.[4] Furthermore, the high lipophilicity of the trifluoromethyl group can improve a drug's ability to cross cellular membranes, leading to better bioavailability.[1]
Key applications include the synthesis of:
-
N-trifluoropropionyl-D-mannosamine: An intermediate for the development of sialic acid-based therapeutics.
-
2,2,2-trifluoroethyl 3,3,3-trifluoropropionate: A versatile fluorinated building block.
-
Intermediates for API synthesis: As demonstrated in the synthesis of a key precursor for the calcimimetic drug, Cinacalcet.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates using this compound and its derivatives.
Protocol 1: Synthesis of N-trifluoropropionyl-D-mannosamine
This protocol details the N-acylation of D-mannosamine using this compound activated with 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
D-mannosamine hydrochloride
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Silica (B1680970) Gel for column chromatography
-
Biogel P2 column
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of 1-hydroxybenzotriazole (297 mg) and N,N'-dicyclohexylcarbodiimide (454 mg) in 5 mL of DMF, add 194 µL of this compound (2.2 mmol).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3 hours.[5]
-
Add D-mannosamine hydrochloride (300 mg, 1.39 mmol) to the reaction mixture.
-
Stir the mixture overnight and then filter to remove the precipitated dicyclohexylurea.
-
The filtrate is then purified by silica gel column chromatography using a methanol/dichloromethane eluent system.
-
The resulting product is further purified by passing it through a Biogel P2 column with distilled water as the eluent.
-
The final product can be recrystallized from a mixture of ethanol and ethyl acetate to yield N-trifluoropropionyl-d-mannosamine.[5]
Expected Yield: 68–75%[5]
Protocol 2: Synthesis of 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate via Steglich Esterification
This protocol describes the esterification of this compound with 2,2,2-trifluoroethanol (B45653) using DCC as a coupling agent and DMAP as a catalyst. This method is suitable for acid-sensitive substrates.[5][6]
Materials:
-
This compound
-
2,2,2-Trifluoroethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add 2,2,2-trifluoroethanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate.
Protocol 3: Synthesis of a Key Intermediate for Cinacalcet
This multi-step synthesis illustrates how a derivative of this compound is a crucial component in the synthesis of a pharmaceutical intermediate.
Step 1: Synthesis of 3-(3-trifluoromethylphenyl)acrylic acid
-
Dissolve 3-trifluoromethylbenzaldehyde (50.0 g, 0.287 mol) in pyridine (B92270) (100.0 mL) and add piperidine (B6355638) (0.5 mL) at room temperature.
-
Add malonic acid (80.0 g, 0.768 mol) to the solution and stir for 15 minutes.
-
Heat the reaction mixture to 115–120 °C and stir for 4 hours.
-
After cooling to room temperature, add water (500.0 mL) and adjust the pH to 2 with concentrated HCl.
-
Filter the precipitated white solid, wash with water, and dry to a constant weight.
-
Yield: 90%
-
Step 2: Synthesis of 3-(3-trifluoromethylphenyl)propionic acid
-
Hydrogenate the 3-(3-trifluoromethylphenyl)acrylic acid in the presence of a 10% Pd/C catalyst in an aqueous sodium hydroxide (B78521) solution.
-
Conduct the reaction at ambient temperature under a hydrogen overpressure of 4.0 bar.
-
Yield: 98%
-
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps described in the protocols.
| Reaction | Starting Material(s) | Product | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| N-acylation | D-mannosamine HCl, this compound | N-trifluoropropionyl-d-mannosamine | HOBt, DCC | DMF | 0°C to RT | Overnight | 68-75% |
| Steglich Esterification | This compound, 2,2,2-Trifluoroethanol | 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate | DCC, DMAP | DCM | 0°C to RT | 12-18 h | High |
| Knoevenagel Condensation | 3-Trifluoromethylbenzaldehyde, Malonic acid | 3-(3-trifluoromethylphenyl)acrylic acid | Piperidine | Pyridine | 115-120°C | 4 h | 90% |
| Hydrogenation | 3-(3-trifluoromethylphenyl)acrylic acid | 3-(3-trifluoromethylphenyl)propionic acid | 10% Pd/C | aq. NaOH | RT | - | 98% |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in pharmaceutical synthesis.
Caption: Impact of the Trifluoromethyl Group from this compound on Drug Properties.
References
Application Notes and Protocols: 3,3,3-Trifluoropropionic Acid as a Versatile Building Block for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropionic acid (TFPA) is a valuable and versatile fluorinated building block in organic synthesis.[1][] Its trifluoromethyl group (CF3) imparts unique properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a sought-after component in the design of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various fluorinated compounds.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for planning chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 2516-99-6 | [5][6] |
| Molecular Formula | C3H3F3O2 | [6] |
| Molecular Weight | 128.05 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point | 9.7 °C | [5] |
| Boiling Point | 145 °C at 746 mmHg | [5] |
| Density | 1.45 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.333 | [5] |
| pKa | 3.06 at 25°C | [3] |
| Solubility | Highly soluble in water and various organic solvents | [3] |
Application Notes
The unique properties of the trifluoromethyl group make this compound a key starting material in several areas:
-
Pharmaceutical Synthesis: The introduction of a CF3 group can significantly enhance the pharmacological profile of a drug candidate.[3] this compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and enzyme inhibitors.[][7] For example, derivatives of TFPA are used to synthesize selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
-
Agrochemical Development: In the agrochemical industry, TFPA is utilized to create more potent and stable herbicides and pesticides.[][3] The trifluoromethyl group can increase the efficacy and environmental persistence of these compounds, leading to improved crop protection.[3]
-
Materials Science: this compound and its derivatives are used to modify polymers, enhancing their thermal stability and chemical resistance.[1] This makes them valuable in the development of advanced materials with specialized properties.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Synthesis of 2,2,2-Trifluoroethyl 3,3,3-trifluoropropionate via Fischer Esterification
This protocol describes the synthesis of a fluorinated ester through the acid-catalyzed reaction of this compound with 2,2,2-trifluoroethanol (B45653).
Reaction Scheme:
CF₃CH₂COOH + CF₃CH₂OH --(H⁺ catalyst)--> CF₃CH₂COOCH₂CF₃ + H₂O
Materials:
-
This compound
-
2,2,2-Trifluoroethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), 2,2,2-trifluoroethanol (1.2 eq), and a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap to drive the equilibrium towards the product.[9][10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
The crude product can be purified by distillation to obtain the pure 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |
| This compound | 2,2,2-Trifluoroethanol | H₂SO₄ or p-TsOH | Toluene | Reflux | 1-10 h[9] | High (expected) |
Protocol 2: Synthesis of N-(phenyl)-3,3,3-trifluoropropionamide via Amidation
This protocol details the formation of an amide bond between this compound and aniline (B41778) using a common coupling agent.
Reaction Scheme:
CF₃CH₂COOH + C₆H₅NH₂ --(Coupling Agent, Base)--> CF₃CH₂CONHC₆H₅
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (B26582) (HOBt) or N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt or NHS (1.1 eq) in anhydrous DCM or DMF.
-
Add the coupling agent, EDC or DCC (1.1 eq), to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add aniline (1.0 eq) followed by the dropwise addition of a base such as DIPEA or TEA (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.[12]
-
After completion, if DCC was used, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Temperature | Time | Yield |
| This compound | Aniline | EDC or DCC / HOBt or NHS | DIPEA or TEA | DCM or DMF | Room Temp. | 4-24 h | Good to High (expected) |
Protocol 3: Synthesis of N-Trifluoropropionyl-D-mannosamine
This protocol describes the N-acylation of D-mannosamine with this compound.[1]
Reaction Scheme:
CF₃CH₂COOH + D-Mannosamine·HCl --(Coupling Agent, Base)--> N-Trifluoropropionyl-D-mannosamine
Materials:
-
This compound
-
D-Mannosamine hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 1-hydroxybenzotriazole (297 mg) and N,N'-dicyclohexylcarbodiimide (454 mg) in 5 mL of DMF, add 194 µL of this compound (2.2 mmol).[1]
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3 hours.[1]
-
Add D-mannosamine hydrochloride (300 mg, 1.39 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture overnight.[1]
-
Filter off the precipitated dicyclohexylurea.[1]
-
The filtrate containing the product can be purified by appropriate chromatographic techniques.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature | Time | Yield |
| This compound (2.2 mmol) | D-Mannosamine·HCl (1.39 mmol) | DCC (454 mg) / HOBt (297 mg) | DMF (5 mL) | 0°C to RT | Overnight | Not specified[1] |
Protocol 4: Proposed Synthesis of a 3-Trifluoromethyl-1H-pyrazole Derivative
This protocol outlines a potential multi-step synthesis of a trifluoromethyl-substituted pyrazole (B372694), a common scaffold in medicinal chemistry, starting from this compound.[13]
Step 1: Synthesis of 3,3,3-Trifluoropropionyl Chloride
-
React this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. This is a standard procedure for activating a carboxylic acid.
Step 2: Synthesis of a 1,3-Diketone Intermediate
-
The resulting 3,3,3-trifluoropropionyl chloride can be reacted with a suitable enolate or equivalent to form a trifluoromethylated 1,3-diketone.
Step 3: Cyclocondensation with Hydrazine (B178648)
-
The 1,3-diketone is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol (B145695) under reflux to form the pyrazole ring through cyclocondensation.[13]
Quantitative Data (for the overall proposed synthesis):
The yield for each step would need to be optimized experimentally. Overall yields for such multi-step syntheses can vary widely.
Visualizations
Signaling Pathway: COX-2 Inhibition
The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway and the mechanism of action of COX-2 inhibitors, which can be synthesized from derivatives of this compound.[3][14][15][16]
Caption: COX-2 signaling pathway and inhibition.
Experimental Workflow
The diagram below outlines a general workflow for the synthesis and biological evaluation of fluorinated compounds derived from this compound.[][17][18]
Caption: General workflow for synthesis and evaluation.
References
- 1. Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor Screening and Design [creative-enzymes.com]
- 5. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 6. A chemoenzymatic route to mannosamine derivatives bearing different N-acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 18. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]
Application Notes and Protocols: 3,3,3-Trifluoropropionic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropionic acid is a valuable fluorinated building block in the development of modern agrochemicals. The incorporation of the trifluoromethyl (CF₃) group into active molecules can significantly enhance their efficacy and metabolic stability. This document provides detailed application notes on the use of this compound and its derivatives in the synthesis of herbicides, fungicides, and insecticides, along with experimental protocols and an overview of their biological activities. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, lipophilicity, and resistance to metabolic degradation, make it a key component in the design of potent and selective agrochemicals.[1][2]
Applications in Herbicide Development
Derivatives of this compound are utilized to create herbicides that act on various plant physiological processes. The trifluoromethyl moiety is a common feature in several classes of commercial herbicides.
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibitors
Herbicides containing a trifluoromethyl group can act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll (B73375) and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.
Quantitative Data for a Representative PPO-Inhibiting Herbicide:
| Compound ID | Target Weeds | IC₅₀ (nM) | ED₅₀ (g a.i./hm²) | Reference |
| 7a | Abutilon theophrasti, Amaranthus retroflexus | 9.4 | 13.32 (A. theophrasti), 5.48 (A. retroflexus) | [3][4] |
| Fomesafen (Commercial Standard) | Abutilon theophrasti, Amaranthus retroflexus | 110.5 | 36.39 (A. theophrasti), 10.09 (A. retroflexus) | [3][4] |
Signaling Pathway: PPO Inhibition
Microtubule Assembly Inhibitors
Trifluralin (B1683247), a well-known herbicide containing a trifluoromethyl group, disrupts plant growth by inhibiting microtubule assembly. While not directly synthesized from this compound, its synthesis from a trifluoromethyl-containing precursor highlights the importance of this moiety. Microtubules are essential for cell division and elongation.[5]
Logical Relationship: Trifluralin Mode of Action
References
- 1. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 2. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluralin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Trifluoropropionylation using 3,3,3-Trifluoropropionic Acid and its Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-trifluoropropionylation is a crucial chemical modification technique employed in various scientific disciplines, including drug development, proteomics, and analytical chemistry. This process involves the introduction of a trifluoropropionyl group (-COCF₂CH₃) onto the nitrogen atom of a primary or secondary amine. The incorporation of the fluorine-rich moiety can significantly alter the physicochemical properties of the parent molecule, enhancing its volatility, thermal stability, and detectability by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, in drug development, such modifications can improve a compound's metabolic stability and bioavailability.
These application notes provide detailed protocols for two primary methods of N-trifluoropropionylation: the direct coupling of 3,3,3-Trifluoropropionic acid with amines using a coupling agent, and the use of the more reactive 3,3,3-Trifluoropropionic anhydride (B1165640), which can be synthesized from the corresponding acid.
Method 1: N-Trifluoropropionylation using this compound and a Coupling Agent
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid.[1][2][3]
Experimental Protocol
-
Reagent Preparation :
-
Dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)).
-
In a separate flask, dissolve 1.0 to 1.2 equivalents of this compound in the same solvent.
-
-
Activation of the Carboxylic Acid :
-
Cool the solution of this compound to 0 °C in an ice bath.
-
Add 1.1 equivalents of the coupling agent (DCC or EDC) to the cooled solution while stirring.[3]
-
If desired, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-aza-benzotriazole (HOAt) (0.5-1.1 equivalents) can be added to suppress racemization and improve efficiency.[3][4]
-
Allow the activation reaction to proceed for 15-30 minutes at 0 °C.
-
-
Amine Coupling :
-
Slowly add the solution of the amine to the activated carboxylic acid mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification :
-
If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous work-up.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).[3]
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Quantitative Data
| Coupling Agent | Base | Solvent | Temperature | Time | Typical Yield | Reference |
| DCC | - | DCM | 0 °C to RT | 8-16 h | 70-90% | [1][3] |
| EDC | Triethylamine | DMF | 0 °C to RT | 8-16 h | 70-90% | [1][3] |
Method 2: N-Trifluoropropionylation using 3,3,3-Trifluoropropionic Anhydride
For applications requiring rapid and high-yielding derivatization, particularly for GC-MS analysis, using the anhydride of this compound is the preferred method. The anhydride is highly reactive towards amines.
Protocol 2A: Synthesis of 3,3,3-Trifluoropropionic Anhydride
A common method for synthesizing anhydrides from carboxylic acids is through dehydration using a carbodiimide.
-
Reaction Setup :
-
Dissolve 2.0 equivalents of this compound in anhydrous Dichloromethane (DCM).
-
Add 1.0 equivalent of Dicyclohexylcarbodiimide (DCC) to the solution at room temperature.[5]
-
-
Reaction and Work-up :
-
Stir the mixture at room temperature for 24-48 hours.[5]
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Remove the DCU by filtration.
-
Carefully evaporate the solvent under reduced pressure to obtain the crude 3,3,3-Trifluoropropionic anhydride. The anhydride can be used directly or purified by distillation.
-
Protocol 2B: N-Trifluoropropionylation of Amines (Derivatization for GC-MS)
This protocol is adapted from established methods for derivatization using similar fluorinated anhydrides like Pentafluoropropionic Anhydride (PFPA).[6][7][8]
-
Sample Preparation :
-
Dissolve or suspend the amine-containing sample in a suitable organic solvent such as ethyl acetate (B1210297) or toluene.[6]
-
-
Derivatization Reaction :
-
Add an excess of 3,3,3-Trifluoropropionic anhydride to the sample solution. A co-solvent or catalyst such as pyridine (B92270) can be added to facilitate the reaction, especially for less reactive amines.
-
Seal the reaction vessel tightly.
-
Heat the mixture at a controlled temperature, typically between 60-75 °C, for 15-60 minutes.[6][8][9] For example, derivatization with PFPA is often carried out at 65 °C for 30 minutes.[6][8]
-
-
Reaction Quench and Sample Preparation for Analysis :
-
After cooling to room temperature, the excess anhydride and the this compound byproduct can be removed by evaporation under a gentle stream of nitrogen.
-
Alternatively, a basic wash (e.g., with a saturated solution of sodium bicarbonate) can be used to quench and remove acidic components, followed by extraction of the derivatized analyte into an organic solvent.
-
The resulting solution containing the N-trifluoropropionylated amine can then be directly injected into the GC-MS system.
-
Quantitative Data for Derivatization
| Analyte Type | Reagent | Solvent | Temperature | Time | Application | Reference |
| Biogenic Amines | PFPA | Ethyl Acetate | 65 °C | 30 min | GC-MS | [6][8] |
| Various Amines | PFPA | Toluene | 100 °C (hydrolysis) | 16 h (hydrolysis) | LC-MS/MS | [10] |
| Estrogenic Compounds | BSTFA + TMCS | - | 75 °C | 45 min | GC-MS | [9] |
Note: Data for PFPA and BSTFA are provided as close analogs to demonstrate typical derivatization conditions.
Visualized Workflows and Mechanisms
Caption: Workflow for N-trifluoropropionylation using a coupling agent.
Caption: Workflow for N-trifluoropropionylation using the anhydride.
Caption: General N-trifluoropropionylation reaction.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 3,3,3-Trifluoropropanoic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2,2,2-Trifluoroethyl 3,3,3-Trifluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate, a valuable building block in pharmaceutical and materials science applications due to the prevalence of trifluoromethyl and trifluoroethyl groups in bioactive molecules and advanced materials. This ester is synthesized via the esterification of 3,3,3-trifluoropropionic acid with 2,2,2-trifluoroethanol (B45653). Outlined herein are two robust and widely applicable synthetic methodologies: the Mitsunobu reaction and the Steglich esterification. These methods are favored for their mild reaction conditions and broad substrate compatibility. This guide includes comprehensive experimental procedures, tabulated data for key reagents, and graphical representations of the synthetic pathways and experimental workflows to ensure reproducible and efficient synthesis.
Introduction
The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF₃) and trifluoroethyl (-CH₂CF₃) groups, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent compounds. 2,2,2-Trifluoroethyl 3,3,3-trifluoropropionate serves as a key intermediate for the introduction of these valuable fluorinated fragments. This document details two reliable methods for its synthesis: the Mitsunobu reaction, which offers mild conditions and stereochemical inversion at the alcohol center (not relevant for the achiral 2,2,2-trifluoroethanol but a key feature of the reaction), and the Steglich esterification, which utilizes carbodiimide (B86325) coupling agents for a neutral and efficient transformation.
Data Presentation
Table 1: Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₃H₃F₃O₂ | 128.05 | 145 | 1.45 |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 77-80 | 1.39 |
| 2,2,2-Trifluoroethyl 3,3,3-trifluoropropionate | C₅H₄F₆O₂ | 210.07 | Not available | Not available |
| Triphenylphosphine (B44618) (PPh₃) | C₁₈H₁₅P | 262.29 | 377 | 1.19 |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 277 | 1.02 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 340-350 | 0.91 |
| 4-Dimethylaminopyridine (B28879) (DMAP) | C₇H₁₀N₂ | 122.17 | 211 | 1.06 |
Experimental Protocols
Protocol 1: Synthesis via Mitsunobu Reaction
This protocol is advantageous for its mild reaction conditions and is often effective for less reactive alcohols.
Materials:
-
This compound
-
2,2,2-Trifluoroethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous THF.
-
Add 2,2,2-trifluoroethanol (1.2 eq) and triphenylphosphine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate.
Protocol 2: Synthesis via Steglich Esterification
This method is well-suited for acid-sensitive substrates and proceeds under neutral conditions.
Materials:
-
This compound
-
2,2,2-Trifluoroethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 2,2,2-trifluoroethanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by silica gel column chromatography.
Mandatory Visualizations
Application Notes and Protocols: 3,3,3-Trifluoropropionic Acid in Surfactant and Cleaning Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,3,3-Trifluoropropionic acid (TFPA) as a precursor for synthesizing novel surfactants and as a component in specialized cleaning formulations for research and development environments. While TFPA itself is not a conventional surfactant, its trifluoromethyl group makes it a valuable building block for creating highly effective fluorinated surfactants.[1][2][3]
Introduction to this compound and Fluorinated Surfactants
This compound (TFPA) is a colorless liquid with the chemical formula CF₃CH₂COOH.[4][5][6][7] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1][2][8]
Fluorinated surfactants, which contain a perfluorinated or partially fluorinated hydrophobic tail, exhibit exceptional properties compared to their hydrocarbon counterparts.[9][10][11][12][13] These properties include:
-
Lower Surface Tension: Greater reduction in the surface tension of water.
-
Thermal and Chemical Stability: High stability in harsh chemical and thermal environments.
-
Oleophobicity and Hydrophobicity: Repellent to both oil and water.
-
Effectiveness at Low Concentrations: Achieve desired effects at much lower concentrations.[12]
Due to these characteristics, fluorinated surfactants are employed in various demanding applications, including firefighting foams, coatings, and specialized cleaning agents.[9]
This compound as a Precursor for Novel Surfactants
TFPA can serve as a starting material for the synthesis of novel anionic fluorinated surfactants. The general structure of such a surfactant would consist of the trifluoropropionyl group as the hydrophobic tail and a polar head group. A simple example would be the salt of this compound, such as sodium 3,3,3-trifluoropropionate.
Synthesis and Properties of a TFPA-Derived Surfactant
Synthesis of Sodium 3,3,3-trifluoropropionate
A straightforward method to synthesize a simple anionic surfactant from TFPA is through neutralization with a base, such as sodium hydroxide (B78521), to form the corresponding salt.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve a known molar equivalent of this compound in deionized water in a glass beaker with a magnetic stirrer.
-
Neutralization: Slowly add a stoichiometric amount of a standardized sodium hydroxide solution dropwise to the TFPA solution while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. The endpoint is reached when a stable pH of 7.0 is achieved.
-
Isolation: The resulting solution contains sodium 3,3,3-trifluoropropionate. This aqueous solution can be used directly for performance testing, or the salt can be isolated by removing the water via rotary evaporation or lyophilization.
-
Characterization: Confirm the structure of the synthesized salt using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[14][15]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent compound, this compound. The properties of the synthesized surfactant, sodium 3,3,3-trifluoropropionate, would need to be determined experimentally.
| Property | This compound | Reference |
| Molecular Formula | C₃H₃F₃O₂ | [1][5] |
| Molecular Weight | 128.05 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 145 °C at 746 mmHg | [1][4][6] |
| Melting Point | 9.7 °C | [1][4][6] |
| Density | 1.45 g/mL at 25 °C | [1][4][6] |
| pKa | 3.06 at 25 °C | [1] |
| Solubility | Highly soluble in water and various organic solvents | [1] |
Performance Evaluation of TFPA-Derived Surfactants
A series of standard tests should be performed to evaluate the effectiveness of newly synthesized TFPA-derived surfactants.[14][15][16][17]
Measurement of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. Surface tension measurements are used to determine the CMC.
Experimental Protocol:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of the TFPA-derived surfactant with varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is the point at which the surface tension plateaus. The value is determined from the intersection of the two linear portions of the plot.
Foam Stability and Height (Ross-Miles Method)
This test evaluates the foaming properties of the surfactant.
Experimental Protocol:
-
Prepare Surfactant Solution: Prepare a standard concentration of the surfactant solution in a graduated cylinder.
-
Generate Foam: Allow a specific volume of the same solution to fall from a defined height into the graduated cylinder, generating foam.
-
Measure Initial Foam Height: Immediately measure the initial height of the foam column.
-
Measure Foam Stability: Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to determine the foam's stability.
Emulsification Performance
This test assesses the ability of the surfactant to stabilize an oil-in-water emulsion.
Experimental Protocol:
-
Prepare Phases: In a test tube, combine a defined ratio of an oil phase (e.g., mineral oil) and an aqueous phase containing the surfactant at a specific concentration.
-
Emulsification: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period to form an emulsion.
-
Stability Observation: Allow the emulsion to stand and observe the time it takes for phase separation to occur. The longer the separation time, the more stable the emulsion.
Application as a Cleaning Agent for Laboratory Equipment
A TFPA-derived surfactant solution could be particularly useful for cleaning laboratory glassware and equipment contaminated with stubborn organic or inorganic residues, especially in sensitive applications where conventional detergents may interfere.
General Cleaning Protocol for Laboratory Glassware
This protocol is a general guideline and should be optimized based on the specific contaminant.
Experimental Protocol:
-
Pre-rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone, ethanol) to remove gross contamination.
-
Soaking: Prepare a 0.1-1% (w/v) aqueous solution of the TFPA-derived surfactant. Immerse the glassware in the solution and allow it to soak. For heavily soiled items, gentle heating or sonication can be applied.[18][19]
-
Scrubbing: Use appropriate laboratory brushes to scrub the surfaces of the glassware.
-
Rinsing: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove all traces of the surfactant.[19][20]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizations
Caption: Workflow for synthesis, evaluation, and application of a TFPA-derived surfactant.
Caption: Step-by-step protocol for cleaning laboratory glassware using a TFPA-derived surfactant.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 2516-99-6 [chemicalbook.com]
- 7. CAS 2516-99-6: this compound | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. (2022) | S. M. Shakil Hussain | 58 Citations [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. The Synthesis and Properties of Fluorinated Surfactants - ProQuest [proquest.com]
- 13. 20.210.105.67 [20.210.105.67]
- 14. alfachemic.com [alfachemic.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. youtube.com [youtube.com]
- 17. labinsights.nl [labinsights.nl]
- 18. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 19. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 20. epa.gov [epa.gov]
experimental setup for reactions involving 3,3,3-Trifluoropropionic acid
Application Notes and Protocols for 3,3,3-Trifluoropropionic Acid
Introduction
This compound (TFPA), CAS number 2516-99-6, is a fluorinated carboxylic acid that serves as a critical building block in organic synthesis.[1][2] It exists as a colorless to light yellow liquid with a pungent odor.[3][4] The presence of the trifluoromethyl group (CF3) imparts unique properties, such as high chemical stability and strong electron-withdrawing effects, making it a valuable reagent.[4] These characteristics are particularly advantageous in the pharmaceutical and agrochemical industries, where the introduction of fluorine can enhance metabolic stability, bioavailability, and overall efficacy of active compounds.[1][2][4] TFPA is used in the synthesis of various fluorinated drugs, pesticides, and specialty polymers.[1][5]
These application notes provide detailed protocols for handling, synthesis, and key reactions involving this compound, tailored for researchers in chemistry and drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃F₃O₂ | [1] |
| Molecular Weight | 128.05 g/mol | [1] |
| Melting Point | 9.7 °C | [1] |
| Boiling Point | 145 °C at 746 mmHg | [1] |
| Density | 1.45 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.333 | [1] |
| pKa | 3.06 at 25 °C | [1] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Solubility | Soluble in water and many organic solvents | [1][3] |
Safety and Handling
This compound is a corrosive compound that requires careful handling to prevent exposure.[1][3] It is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage.[1][6]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1A/1B | Wear protective gloves, clothing, and eye/face protection.[7] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure | Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7] Ensure eyewash stations are readily accessible.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][7]
-
Keep containers tightly closed and store locked up.[7]
-
Use spark-proof tools and explosion-proof equipment.[7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[7]
Protocol 1: Synthesis of this compound via Oxidation
One common method for synthesizing TFPA is the oxidation of 3,3,3-trifluoropropionaldehyde.[5] This protocol is based on a method using hydrogen peroxide as the oxidizing agent.[8]
Experimental Workflow: Synthesis of TFPA
Caption: Workflow for the synthesis of this compound.
Materials:
-
3,3,3-Trifluoropropionaldehyde
-
Hydrogen Peroxide (27%-70% solution)
-
Catalyst (e.g., Concentrated H₂SO₄, HCl, or H₃PO₄)
-
Diethyl ether
-
Reaction flask equipped with a stirrer, dropping funnel, and condenser
Procedure:
-
In a reaction flask, add the catalyst and the hydrogen peroxide solution. The mole ratio of hydrogen peroxide to 3,3,3-trifluoropropionaldehyde should be between 1.1:1 and 2.5:1.[8] The amount of catalyst should be 2%-10% of the mass of the aldehyde.[8]
-
While stirring, heat the mixture to the desired reaction temperature (e.g., 90-100 °C).[8]
-
Slowly add 3,3,3-trifluoropropionaldehyde dropwise to the reaction flask.[8]
-
Maintain the reaction at temperature for 5-10 hours after the addition is complete.[8]
-
After the reaction, cool the mixture to room temperature.
-
Extract the product from the aqueous solution using diethyl ether (e.g., 3 x 100 mL).[8]
-
Combine the organic layers and remove the diethyl ether by distillation at atmospheric pressure.[8]
-
Purify the remaining liquid by vacuum distillation to obtain pure this compound.[8]
Example Data:
The following table summarizes results from various catalytic conditions for the oxidation of 100g of 3,3,3-trifluoropropionaldehyde.[8]
| Catalyst (10g) | H₂O₂ Conc. | H₂O₂ Amount | Temp. | Time (h) | Purity | Yield |
| H₂SO₄ | 27% | 191g | 90 °C | 10 | - | - |
| H₃PO₄ | 50% | 127g | 100 °C | 9 | 98.5% | 82.0% |
| HCl (36%) | 50% | 151g | 100 °C | 10 | 98.5% | 83.4% |
| HNO₃ (95%, 7g) | 40% | 151g | 90 °C | 8 | 98.5% | 82.1% |
Protocol 2: Fischer Esterification
TFPA can be converted to its corresponding esters, which are valuable intermediates.[9] This protocol describes a general Fischer esterification procedure using an alcohol in the presence of an acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., Ethanol)
-
Acid catalyst (e.g., concentrated H₂SO₄ or acetyl chloride to generate HCl in situ)[10]
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Dry glassware, reflux condenser
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq) and an excess of the desired alcohol (e.g., 5-10 eq of ethanol).[10]
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1-4 hours. Monitor the reaction progress using TLC or GC.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with water and extract the ester with an organic solvent like diethyl ether.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: If necessary, purify the crude ester by distillation.
Protocol 3: Amide Coupling
Amide bond formation is a key reaction in drug development.[11] TFPA can be coupled with various amines using standard coupling reagents. This protocol details a common method using a carbodiimide (B86325) reagent like EDC in the presence of HOBt.[12]
General Reaction Scheme for TFPA
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. CN101973867A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. This compound | 2516-99-6 [chemicalbook.com]
- 10. cerritos.edu [cerritos.edu]
- 11. benchchem.com [benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols: Modifying Polymer Properties with 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into polymers dramatically alters their physicochemical properties, leading to materials with low surface energy, high thermal stability, chemical resistance, and unique biological characteristics. 3,3,3-Trifluoropropionic acid is a valuable building block for introducing the trifluoromethyl group (CF3) into polymers. This document provides detailed application notes and experimental protocols for two primary strategies for modifying polymer properties using this compound:
-
Post-Polymerization Modification: Direct esterification of hydroxyl-containing polymers.
-
Polymerization of a Fluorinated Monomer: Synthesis and subsequent polymerization of an acrylate (B77674) monomer derived from this compound.
These methods allow for the tailored design of polymers with enhanced hydrophobicity, altered thermal properties, and other desirable characteristics for applications in specialty coatings, biomedical devices, and drug delivery systems.
Data Presentation: Illustrative Effects on Polymer Properties
The following tables summarize the anticipated quantitative effects of incorporating the 3,3,3-trifluoropropionyl group into a polymer matrix. This data is illustrative and based on typical effects observed with short-chain fluoroalkyl modifications. Actual experimental results may vary.
Table 1: Post-Polymerization Modification of Poly(vinyl alcohol) (PVA)
| Degree of Substitution (%) | Glass Transition Temp. (Tg) (°C) | Water Contact Angle (°) | Tensile Strength (MPa) |
| 0 (Unmodified PVA) | 85 | 45 | 50 |
| 10 | 78 | 75 | 45 |
| 25 | 65 | 95 | 40 |
| 50 | 52 | 110 | 35 |
Table 2: Properties of Poly(2-(3,3,3-trifluoropropionyloxy)ethyl acrylate) Homopolymer and Copolymers with Methyl Methacrylate (MMA)
| TFPEA Content (mol%) | Glass Transition Temp. (Tg) (°C) | Refractive Index | Surface Energy (mN/m) |
| 0 (PMMA) | 105 | 1.49 | 39 |
| 25 | 88 | 1.47 | 32 |
| 50 | 65 | 1.44 | 25 |
| 75 | 40 | 1.41 | 20 |
| 100 (pTFPEA) | 15 | 1.38 | 17 |
Experimental Protocols
Protocol 1: Post-Polymerization Modification of Poly(vinyl alcohol) via Esterification
This protocol details the direct esterification of poly(vinyl alcohol) (PVA) with this compound to introduce trifluoropropionyl side chains.[1][2][3]
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolution of PVA: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of PVA in 20 mL of anhydrous DMF by heating to 80°C under a nitrogen atmosphere. Allow the solution to cool to room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 1.5 equivalents (relative to the hydroxyl groups of PVA to be modified) of this compound and 1.5 equivalents of DCC in 10 mL of anhydrous DMF. Stir the solution at 0°C for 30 minutes. Add 0.1 equivalents of DMAP and stir for an additional 15 minutes.
-
Esterification Reaction: Add the activated this compound solution dropwise to the PVA solution at room temperature. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere with continuous stirring.
-
Polymer Precipitation and Purification: Precipitate the modified polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirring methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted reagents and byproducts.
-
Further purify the polymer by re-dissolving it in a minimal amount of DMF and re-precipitating it in diethyl ether.
-
Collect the final product by filtration and dry it under vacuum at 40°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: Confirm the esterification by the appearance of a characteristic ester carbonyl peak (C=O) at approximately 1740 cm⁻¹ and C-F stretching vibrations between 1100 and 1300 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹⁹F): Determine the degree of substitution by comparing the integrals of the polymer backbone protons with the methylene (B1212753) protons adjacent to the trifluoromethyl group in the ¹H NMR spectrum, and by observing the characteristic signal of the CF₃ group in the ¹⁹F NMR spectrum.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the modified polymer.
-
Contact Angle Goniometry: Assess the change in surface hydrophobicity by measuring the static water contact angle on a spin-coated film of the polymer.
Caption: Workflow for the modification of PVA.
Protocol 2: Synthesis and Polymerization of 2-(3,3,3-trifluoropropionyloxy)ethyl acrylate (TFPEA)
This protocol describes a two-step process: the synthesis of a novel fluorinated acrylate monomer, followed by its free-radical polymerization.
Materials:
-
This compound
-
2-Hydroxyethyl acrylate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxyethyl acrylate, 1.1 equivalents of this compound, and 0.1 equivalents of DMAP in anhydrous DCM.
-
DCC Addition: Cool the mixture to 0°C in an ice bath and slowly add a solution of 1.1 equivalents of DCC in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): Confirm the structure of the synthesized monomer.
-
Mass Spectrometry: Determine the molecular weight of the product.
References
Troubleshooting & Optimization
handling and safety precautions for 3,3,3-Trifluoropropionic acid
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoropropionic acid.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound (CAS No. 2516-99-6) is a colorless liquid with a pungent odor.[1][2] It is an organofluorine compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug compounds.[3]
Handling and Storage
Q2: How should I handle this compound safely?
A2: Handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[4] Use explosion-proof electrical and ventilating equipment.[5] Ground and bond containers and receiving equipment to prevent static discharge.[5] Use only non-sparking tools.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Wash your hands and any exposed skin thoroughly after handling.[4][5]
Q3: What are the proper storage conditions for this compound?
A3: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed and store locked up.[4][6] Keep away from heat, sparks, open flames, and hot surfaces.[4][5] It is incompatible with strong oxidizing agents and strong acids.[4][5]
Personal Protective Equipment (PPE)
Q4: What personal protective equipment (PPE) is required when working with this acid?
A4: The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear suitable protective clothing and impervious gloves to prevent skin exposure.[1][3][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Troubleshooting Guides
First Aid Measures
Q5: What should I do in case of accidental exposure to this compound?
A5: This substance is corrosive and causes severe skin burns and eye damage.[3][6] Immediate medical attention is required in all cases of exposure.[4][5]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing and call a poison center or doctor immediately.[4][5]
-
Skin Contact: Take off immediately all contaminated clothing.[4][5] Rinse skin with water or shower for at least 15 minutes.[4] Wash contaminated clothing before reuse.[4][5] Call a poison center or doctor immediately.[4][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If the victim is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[4][5] Call a poison center or doctor immediately.[4][5]
-
Ingestion: Rinse the mouth with water.[4][5] DO NOT induce vomiting.[4][5] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4] Call a poison center or doctor immediately.[4][5]
Spill and Leak Cleanup
Q6: How do I handle a spill of this compound?
A6: For any spill, ensure adequate ventilation and remove all sources of ignition.[4][5] Use spark-proof tools and explosion-proof equipment.[4][5]
-
Minor Spill:
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[4] Do not use combustible materials like sawdust.
-
For this organic acid, you can apply sodium bicarbonate to neutralize it.[7]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Wash the spill area with a mild detergent solution.[8]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Activate the emergency fire alarm system if necessary.
-
Notify your institution's environmental health and safety office.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C3H3F3O2[1] |
| Molecular Weight | 128.05 g/mol [3] |
| Appearance | Clear, colorless liquid[1][3] |
| Melting Point | 9.7 °C[1][9] |
| Boiling Point | 145 °C at 746 mmHg[1][9] |
| Density | 1.45 g/mL at 25 °C[1][9] |
| Flash Point | 92 °C / 197.6 °F[4] |
| pKa | 3.06 at 25°C[1][3] |
Experimental Protocols
Standard Neutralization Protocol for Waste Disposal
This protocol outlines a safe method for neutralizing small quantities of this compound for disposal. Always perform this procedure in a chemical fume hood while wearing appropriate PPE.
-
Preparation:
-
Prepare a neutralizing solution, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃).
-
Place a stir bar in a beaker large enough to contain the acid and the neutralizing solution.
-
Place the beaker in a larger secondary container (e.g., an ice bath) to control the temperature, as the neutralization reaction is exothermic.
-
-
Neutralization:
-
Slowly add the this compound to the stirred neutralizing solution. Caution: Add the acid to the base, not the other way around, to avoid a violent reaction.
-
Monitor the reaction for gas evolution (CO₂) and heat generation. Add the acid dropwise or in small portions to control the rate of reaction.
-
Continue adding the acid until it is all consumed.
-
-
Verification:
-
After the addition is complete and the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter.
-
The target pH should be between 6.0 and 8.0. If the solution is still acidic, slowly add more neutralizing solution until the target pH is reached.
-
-
Disposal:
-
Once neutralized, the solution can be disposed of in accordance with local and institutional regulations for aqueous waste.
-
Label the waste container appropriately.
-
Visualizations
Caption: Safe handling workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. This compound 98 2516-99-6 [sigmaaldrich.com]
Technical Support Center: Managing the Corrosive Nature of 3,3,3-Trifluoropropionic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the corrosive properties of 3,3,3-Trifluoropropionic acid (TFPA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is classified under the Globally Harmonized System (GHS) as a skin corrosive, Category 1B.[1] Inhalation of vapors can also be harmful. Due to its corrosive nature, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling TFPA?
A2: A comprehensive selection of PPE is mandatory to ensure safety. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves with a sufficient breakthrough time, should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat, and in cases of potential significant exposure, a chemical-resistant apron or suit, is necessary.
-
Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of inhaling vapors, a respirator with an appropriate cartridge for organic acids should be used.
Q3: How should I properly store this compound?
A3: TFPA should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[2] The storage containers should be tightly sealed and made of a compatible material.
Q4: What should I do in case of a spill?
A4: The response to a spill depends on its size.
-
Minor Spills: For small spills, first ensure proper PPE is worn. Contain the spill with an inert absorbent material like sand or vermiculite. Then, neutralize the contained spill with a weak base, such as sodium bicarbonate, until the pH is near neutral.[3] Collect the neutralized mixture in a sealed container for proper disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
Q5: How do I dispose of waste containing this compound?
A5: All waste containing TFPA must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers made of compatible materials. Disposal must be carried out through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Visible Corrosion on Stainless Steel Equipment
-
Symptoms: Discoloration, pitting, or etching on stainless steel surfaces (e.g., reaction vessels, stirrers, needles).
-
Possible Causes:
-
Incompatible Stainless Steel Grade: Lower grades of stainless steel, such as 304, have limited resistance to corrosive acids.
-
High Temperatures: Corrosivity of acids often increases with temperature.
-
Presence of Impurities: Contaminants in the reaction mixture can accelerate corrosion.
-
-
Solutions:
-
Material Selection: Whenever possible, use higher-grade stainless steel like 316L or, for highly corrosive conditions, consider using Hastelloy C-276.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired chemical transformation.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate corrosion.
-
Glass or Coated Equipment: For small-scale reactions or when high temperatures are necessary, using glassware or PFA/PTFE-coated equipment is a safer alternative.
-
Issue 2: Unexpected Reaction Exotherm or Color Change
-
Symptoms: A sudden, uncontrolled increase in temperature (exotherm), or a color change that is not characteristic of the expected reaction.
-
Possible Causes:
-
Contamination: The presence of impurities in the starting materials or the reaction vessel can catalyze side reactions.
-
Incorrect Reagent Stoichiometry: Adding reagents too quickly or in the wrong proportions can lead to a rapid, uncontrolled reaction.
-
Decomposition: At elevated temperatures, TFPA or other reaction components may begin to decompose, leading to discoloration and gas evolution.
-
-
Solutions:
-
Purity of Reagents: Ensure all starting materials and solvents are of high purity and are free from contaminants.
-
Controlled Addition: Add reagents slowly and in a controlled manner, using a dropping funnel or a syringe pump, especially for exothermic reactions. Utilize an ice bath to manage the reaction temperature.
-
Monitor the Reaction: Continuously monitor the reaction temperature and appearance. If an unexpected exotherm or color change is observed, immediately cool the reaction and stop any further reagent addition.
-
Small-Scale Trials: Before performing a large-scale reaction, it is advisable to conduct a small-scale trial to identify any potential hazards.
-
Data Presentation
Table 1: Material Compatibility with this compound
| Material | Concentration | Temperature (°C) | Corrosion Rate (mm/year) | Recommendation |
| Stainless Steel 304L | Dilute | 20 | > 0.1 | Not Recommended |
| Stainless Steel 316L | Dilute | 20 | < 0.1 | Good for short-term use |
| Hastelloy C-276 | Concentrated | 100 | < 0.05 | Excellent |
| Glass (Borosilicate) | Concentrated | 100 | Negligible | Excellent |
| PTFE/PFA | Concentrated | 150 | Negligible | Excellent |
| Polypropylene | Dilute | 20 | Moderate | Limited Use |
| EPDM | Dilute | 20 | Severe Swelling | Not Recommended |
| Viton® (FKM) | Dilute | 20 | Slight Swelling | Fair |
| Kalrez® (FFKM) | Concentrated | 100 | Negligible | Excellent |
Note: This data is based on general chemical resistance guides for similar fluorinated acids and should be used as an estimate. It is highly recommended to perform specific compatibility testing for your exact experimental conditions.
Table 2: Glove Material Breakthrough Time for this compound (Estimated)
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Nitrile | 0.12 | < 15 | High | Not recommended for prolonged contact |
| Butyl Rubber | 0.7 | > 240 | Low | Recommended |
| Viton® | 0.7 | > 480 | Very Low | Excellent |
Note: Breakthrough times can vary significantly based on the specific glove manufacturer, thickness, and experimental conditions (e.g., temperature, concentration of TFPA). Always consult the manufacturer's specific chemical resistance data.
Experimental Protocols
Protocol 1: Weight Loss Corrosion Test
This protocol outlines a standard method for determining the corrosion rate of a material when exposed to this compound.[4][5][6]
1. Materials and Equipment:
-
Material coupons of known dimensions and surface area (e.g., Stainless Steel 316L, Hastelloy C-276).
-
This compound solution of desired concentration.
-
Glass beakers or reaction vessel.
-
Analytical balance (accurate to 0.1 mg).
-
Drying oven.
-
Acetone or other suitable solvent for cleaning.
-
Personal Protective Equipment (PPE).
2. Procedure:
-
Sample Preparation: a. Clean the material coupons with a suitable solvent (e.g., acetone) to remove any grease or oil. b. Dry the coupons in an oven at a temperature that will not affect their microstructure (e.g., 105°C for steel alloys) for at least one hour. c. Allow the coupons to cool to room temperature in a desiccator. d. Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Immersion: a. Place the TFPA solution in a glass beaker or reaction vessel. b. Suspend the coupons in the solution, ensuring they are fully immersed and not in contact with each other or the vessel walls. c. Cover the vessel to prevent evaporation. d. Maintain the desired temperature for the duration of the test.
-
Post-Exposure Cleaning: a. After the specified exposure time, carefully remove the coupons from the solution. b. Rinse the coupons with deionized water. c. Gently clean the coupons to remove any corrosion products. For steel alloys, this may involve a brief immersion in a cleaning solution (e.g., a solution containing a corrosion inhibitor) followed by gentle scrubbing with a soft brush. d. Rinse again with deionized water and then with acetone. e. Dry the coupons in an oven as in step 1c.
-
Final Weighing: a. Allow the cleaned and dried coupons to cool to room temperature in a desiccator. b. Accurately weigh each coupon and record the final weight (W_final).
3. Calculation of Corrosion Rate: The corrosion rate in millimeters per year (mm/year) can be calculated using the following formula:
Corrosion Rate (mm/year) = (K × ΔW) / (A × T × D)
Where:
-
K = a constant (for mm/year, K = 8.76 × 10^4)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the material in g/cm³
Protocol 2: Neutralization of this compound Spill
This protocol provides a step-by-step guide for neutralizing a minor spill of TFPA.[3][7][8][9]
1. Materials and Equipment:
-
Sodium bicarbonate (NaHCO₃) or another suitable weak base.
-
Inert absorbent material (e.g., sand, vermiculite).
-
pH indicator strips.
-
Scoop and dustpan (plastic).
-
Sealable plastic bags for waste disposal.
-
Personal Protective Equipment (PPE).
2. Procedure:
-
Ensure Safety: Immediately alert others in the area and ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill: If the spill is spreading, create a dike around the perimeter using an inert absorbent material.
-
Neutralization: a. Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outside and working inwards. Avoid creating dust. b. The neutralization reaction will likely cause some fizzing or effervescence as carbon dioxide gas is released. c. Continue adding sodium bicarbonate until the fizzing stops.
-
Verify Neutralization: a. Once the reaction appears to have ceased, test the pH of the mixture using a pH indicator strip. The target pH should be between 6 and 8. b. If the pH is still acidic, add more sodium bicarbonate and re-test.
-
Cleanup: a. Once the spill is neutralized, use a scoop and dustpan to collect the solid residue. b. Place the collected waste into a heavy-duty, sealable plastic bag.
-
Decontamination: a. Wipe the spill area with a damp cloth or sponge. b. Clean all tools used for the cleanup.
-
Disposal: a. Label the waste bag clearly as "Neutralized this compound Spill Debris." b. Dispose of the waste bag according to your institution's hazardous waste disposal procedures.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. scribd.com [scribd.com]
- 6. interesjournals.org [interesjournals.org]
- 7. chemical-supermarket.com [chemical-supermarket.com]
- 8. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 9. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Technical Support Center: Purification of 3,3,3-Trifluoropropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3,3-Trifluoropropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can include unreacted starting materials from synthesis, such as 3,3,3-trifluoropropanal, and byproducts like the trimer of 3,3,3-trifluoropropionaldehyde.[1] Residual solvents from the reaction or extraction steps may also be present.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification methods for this compound are vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: What are the key safety precautions to take when handling and purifying this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Purification Method Troubleshooting Guides
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities and residual solvents.
Troubleshooting Guide: Vacuum Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum pressure is too low for the heating temperature. | - Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar before heating.- Gradually apply the vacuum and heat to achieve a smooth boil. |
| Low or No Distillate | - Inadequate heating.- Vacuum leak in the apparatus.- Condenser temperature is too high. | - Ensure the heating mantle is set to the appropriate temperature (the boiling point of the acid at the applied pressure).- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure a steady flow of cold water through the condenser. |
| Product is Dark or Discolored | - Thermal decomposition due to excessive heating.- Presence of high-boiling point, colored impurities. | - Lower the heating mantle temperature. Use a lower vacuum to decrease the boiling point.- Consider a pre-purification step like a charcoal treatment if significant colored impurities are present. |
| Low Yield | - Product loss due to leaks in the system.- Incomplete distillation.- Product remaining in the distillation flask (hold-up volume). | - Ensure all connections are secure.- Continue distillation until no more product is collected at the target temperature and pressure.- For small-scale distillations, use appropriately sized glassware to minimize hold-up. |
Quantitative Data: Vacuum Distillation
| Parameter | Value | Reference |
| Boiling Point | 145 °C @ 746 mmHg | --INVALID-LINK-- |
| Distillation Temperature (Vacuum) | 70-75 °C @ 6 kPa | [4] |
| Reported Purity (Post-distillation) | 98.5% | [4] |
| Reported Yield (Post-distillation) | 82.0 - 85.0% | [4] |
Experimental Protocol: Vacuum Distillation
-
Preparation: Assemble a standard vacuum distillation apparatus in a fume hood. Ensure all glassware is dry. Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 6 kPa).
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 70-75 °C at 6 kPa).
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Experimental Workflow: Vacuum Distillation
Caption: Workflow for the purification of this compound by vacuum distillation.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Since this compound has a melting point of 9.7 °C, recrystallization can be performed at low temperatures.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve | - Inappropriate solvent.- Insufficient solvent. | - Select a solvent in which the acid is soluble when hot but insoluble when cold. Test small batches with different solvents.- Add more hot solvent in small increments until the compound dissolves. |
| No Crystals Form Upon Cooling | - Solution is not saturated (too much solvent used).- Cooling is too rapid. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Oiling Out (Formation of Liquid Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to significant melting point depression. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is highly soluble to the oiled-out mixture, heat to dissolve, and then cool slowly. |
| Low Recovery of Crystals | - Too much solvent was used.- Crystals are still dissolved in the mother liquor. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
Recommended Solvent Systems (General for Carboxylic Acids)
-
Single Solvent: Toluene, Hexane/Heptane (if solubility allows at elevated temperatures).
-
Mixed Solvent Systems: Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water.[5]
Experimental Protocol: Recrystallization (General)
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent. Allow it to cool to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude acid and the chosen solvent. Heat the mixture with stirring until the acid is completely dissolved. Add the minimum amount of hot solvent required.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Logical Relationship: Recrystallization Troubleshooting
Caption: Troubleshooting logic for common issues in the recrystallization of this compound.
Flash Column Chromatography
Flash column chromatography is suitable for separating this compound from impurities with different polarities. Due to its acidic nature, special considerations for the stationary and mobile phases are necessary.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Use a larger column or reduce the amount of sample loaded. |
| Peak Tailing | - Strong interaction between the acidic compound and the silica (B1680970) gel.- Inappropriate solvent system. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.- Consider using a deactivated silica gel or an alternative stationary phase like alumina. |
| Compound Stuck on the Column | - Mobile phase is not polar enough.- Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is strongly acidic, it may bind irreversibly to silica. Consider using a different purification method or a more acidic mobile phase. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and compact bed. Use a slurry packing method for better results. |
Recommended Mobile Phase Systems
For acidic compounds like this compound on a silica gel column, a common approach is to use a mixture of a non-polar and a polar solvent, with a small amount of acid added to the mobile phase.
-
Solvent System: Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Additive: 0.1 - 1% Acetic Acid or Formic Acid.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal solvent system should give the product an Rf value between 0.2 and 0.4 and provide good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and apply positive pressure (e.g., with air or nitrogen) to push the solvent through the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and identify any remaining impurities.
-
Acid-Base Titration: To determine the overall acid content and calculate purity.
References
common side reactions with 3,3,3-Trifluoropropionic acid
Welcome to the Technical Support Center for 3,3,3-Trifluoropropionic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Q2: The trifluoromethyl group in this compound is strongly electron-withdrawing. How does this affect its reactivity in amide coupling reactions?
A2: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid, which can be beneficial for some reactions. However, it can also make the corresponding carboxylate a weaker nucleophile and can influence the reactivity of activated intermediates. For amide coupling, this means that standard conditions may sometimes be sluggish, especially when coupling with sterically hindered or electron-deficient amines. It may be necessary to employ more potent coupling reagents or alternative activation methods to achieve high yields.
Q3: Are there any known incompatibilities of this compound with common reagents or solvents?
A3: this compound should be stored away from strong bases and oxidizing agents. While generally stable in common organic solvents, prolonged heating at high temperatures should be approached with caution, as with many carboxylic acids, to avoid potential decarboxylation, although this is less common for simple aliphatic acids without a nearby activating group.
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low yield or incomplete reaction when coupling this compound with an amine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient activation of the carboxylic acid: Standard coupling reagents (e.g., DCC, EDC) may not be sufficiently reactive. | 1. Switch to a more potent coupling reagent: Consider using uronium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP. 2. In-situ formation of the acid fluoride (B91410): Convert the carboxylic acid to the more reactive acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) before adding the amine. |
| Steric hindrance: Either the amine or the acid has significant steric bulk around the reaction center. | 1. Increase reaction temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. 2. Prolong reaction time: Monitor the reaction over an extended period. 3. Use a less sterically demanding coupling reagent. |
| Low nucleophilicity of the amine: The amine partner is electron-deficient. | 1. Employ a stronger activating agent as mentioned above. 2. Careful selection of base: Use a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) to avoid competitive reactions. |
Potential Side Reactions & Mitigation:
| Side Reaction | Mitigation Strategy |
| Racemization (if chiral centers are present): | Use coupling reagents known to suppress racemization, such as those containing HOBt (Hydroxybenzotriazole) or OxymaPure as additives. Running the reaction at lower temperatures can also minimize racemization. |
| Byproduct formation from coupling reagent: | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) to simplify purification by aqueous workup. |
Fischer Esterification
Issue: Low conversion to the ester when reacting this compound with an alcohol under acidic conditions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Equilibrium limitations: The Fischer esterification is a reversible reaction.[1] | 1. Use a large excess of the alcohol: This will shift the equilibrium towards the product side.[1] 2. Remove water as it is formed: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.[2] |
| Sterically hindered alcohol: Tertiary alcohols are prone to elimination under acidic conditions.[2] | For tertiary alcohols, consider alternative esterification methods that do not require strong acid catalysis, such as using the acid chloride or anhydride (B1165640) of this compound. |
Potential Side Reactions & Mitigation:
| Side Reaction | Mitigation Strategy |
| Dehydration of the alcohol (especially tertiary alcohols): | Avoid using strongly acidic conditions and high temperatures with sensitive alcohols.[2] |
| Competitive acylation if using 3,3,3-trifluoropropionic anhydride: | In reactions involving the anhydride, a small amount of trifluoroacetate (B77799) ester of the alcohol may form as a byproduct.[3] To minimize this, use the anhydride as the limiting reagent if possible and carefully control the stoichiometry. |
Decarboxylation
Issue: Unwanted loss of CO2 from this compound, especially at elevated temperatures.
Background: While simple aliphatic carboxylic acids are generally stable to decarboxylation, the presence of the electron-withdrawing trifluoromethyl group could potentially lower the activation energy for this process, particularly under certain conditions. Decarboxylation of some fluorinated carboxylic acids can proceed through radical intermediates.[4]
Potential Side Reactions & Mitigation:
| Side Reaction | Mitigation Strategy |
| Formation of 1,1,1-Trifluoroethane: This can occur via decarboxylation and subsequent protonation of the resulting carbanion or radical. | Avoid unnecessarily high reaction temperatures and prolonged heating. Use the mildest conditions possible to achieve the desired transformation. |
| Formation of Hexafluoroethane: Dimerization of trifluoromethyl radicals, if formed, could lead to this byproduct.[4] | This is more likely under conditions that promote radical formation (e.g., photolysis, presence of radical initiators). Avoid these conditions unless a radical pathway is intended. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification of this compound
-
Combine this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., 10 eq., can also be used as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC. To drive the equilibrium, a Dean-Stark trap can be used to remove the water byproduct.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ester by distillation or column chromatography.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 3,3,3-Trifluoropropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3,3-Trifluoropropionic acid. The following information is designed to directly address specific issues that may be encountered during experimentation, with a focus on the common synthesis route involving the oxidation of 3,3,3-trifluoropropanal (B1220928).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods for the synthesis of this compound include the oxidation of 3,3,3-trifluoropropanal using an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst.[1] Another approach involves the hydrolysis of 3,3,3-trifluoropropionyl fluoride (B91410) or the esterification of methyl 3,3,3-trifluoropropionate followed by hydrolysis.[1] A process has also been developed that starts from the hydrolysis of a benzyl (B1604629) vinyl ether to obtain 3,3,3-trifluoropropionaldehyde, which is then oxidized.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a colorless liquid with a molecular formula of C3H3F3O2 and a molecular weight of 128.05 g/mol .[1] It has a melting point of 9.7 °C, a boiling point of 145 °C at 746 mmHg, and a density of 1.45 g/mL at 25 °C.[3][4] The compound is soluble in water and other polar organic solvents.[5]
Q3: What are the primary applications of this compound?
A3: this compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1] It is also used as a reagent in various organic synthesis reactions.[5]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is corrosive and can cause severe skin burns and eye damage. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yields in the synthesis of this compound can stem from several factors, particularly when using the oxidation of 3,3,3-trifluoropropanal method. Here are some common causes and troubleshooting steps:
-
Purity of Starting Material: The starting material, 3,3,3-trifluoropropanal, can be unstable and may form impurities over time, which can negatively impact the reaction yield.[2]
-
Solution: Ensure the purity of 3,3,3-trifluoropropanal before use, for instance, through distillation. Store it under appropriate conditions to minimize degradation.[2]
-
-
Suboptimal Reaction Temperature: The oxidation reaction is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it is too high, it could lead to side reactions or decomposition of the product.
-
Solution: Carefully monitor and control the reaction temperature within the optimal range of 60°C to 100°C.[6]
-
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of hydrogen peroxide to 3,3,3-trifluoropropanal can result in an incomplete reaction or the formation of byproducts.
-
Solution: Use a molar ratio of hydrogen peroxide to 3,3,3-trifluoropropanal between 1.1:1 and 2.5:1 for optimal results.[6]
-
-
Inefficient Catalysis: The type and amount of catalyst can significantly influence the reaction rate and yield.
-
Product Loss During Workup: this compound is soluble in water, and significant product loss can occur during the extraction phase if not performed carefully.[5]
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to maximize the recovery of the product from the aqueous reaction mixture. Check for product in the aqueous layer if yields are unexpectedly low.
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my this compound sample still contains impurities. What is the likely source of these impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product.
-
Unreacted 3,3,3-trifluoropropanal: If the oxidation is incomplete, the final product may be contaminated with the starting aldehyde.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time (5-10 hours) and temperature (60-100°C).[6] Monitor the reaction progress using techniques like TLC or GC.
-
-
Side Reactions: The starting material, 3,3,3-trifluoropropionaldehyde, can undergo side reactions, leading to the formation of byproducts.[2]
-
Solution: Maintaining optimal reaction conditions can minimize the formation of these byproducts.
-
-
Inefficient Purification: The purification method may not be effective at removing all impurities.
-
Solution: Fractional distillation under reduced pressure is a common method for purifying this compound. Collect the fraction that distills at the correct boiling point (e.g., 70-75°C at 6kPa).[6]
-
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Oxidation of 3,3,3-trifluoropropanal
| Parameter | Recommended Range | Yield (%) | Reference |
| Molar Ratio (H₂O₂ : Aldehyde) | 1.1:1 - 2.5:1 | Up to 85.0% | [6] |
| Reaction Temperature (°C) | 60 - 100 | Up to 85.0% | [6] |
| Reaction Time (hours) | 5 - 10 | Up to 85.0% | [6] |
| Catalyst Dosage (% of Aldehyde mass) | 2 - 10 | Up to 85.0% | [6] |
| Hydrogen Peroxide Concentration (%) | 27 - 70 | Up to 85.0% | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound by Oxidation of 3,3,3-trifluoropropanal
This protocol is based on the methodology described in patent CN101973867A.[6]
Materials:
-
3,3,3-trifluoropropanal
-
Hydrogen peroxide (27-70% solution)
-
Catalyst (e.g., sulfuric acid, mesoporous sulfonic acid)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add the catalyst and the hydrogen peroxide solution.
-
While stirring, heat the mixture to the desired reaction temperature (between 60°C and 100°C).
-
Slowly add the 3,3,3-trifluoropropanal to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature for 5 to 10 hours, monitoring the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the aqueous solution using diethyl ether (e.g., 3 x 200 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 70-75°C / 6kPa to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]
- 3. This compound | 2516-99-6 [chemicalbook.com]
- 4. This compound 98 2516-99-6 [sigmaaldrich.com]
- 5. CAS 2516-99-6: this compound | CymitQuimica [cymitquimica.com]
- 6. CN101973867A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: 3,3,3-Trifluoropropionic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and stability of 3,3,3-Trifluoropropionic acid.
Frequently Asked Questions (FAQs)
What is the recommended storage temperature for this compound? It is recommended to store this compound in a cool, dry, and well-ventilated place.[1][2][3] Some suppliers recommend storage under an inert gas like nitrogen or argon at 2-8°C.[4]
What are the signs of decomposition of this compound? At room temperature, this compound is a colorless to pale yellow liquid with a sharp, pungent odor.[5] While it is a stable compound at room temperature, any noticeable change in color, such as significant darkening, or the development of an unusual odor could indicate decomposition or contamination.[4]
What materials are incompatible with this compound? this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances should be avoided to prevent unsafe reactions.[4]
Is this compound sensitive to light? While not explicitly stated as being highly light-sensitive in the provided results, general best practices for storing chemicals include keeping them in a dark place.[3]
What are the hazardous decomposition products of this compound? In case of fire, hazardous decomposition products can include carbon monoxide (CO) and carbon dioxide (CO2).[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the acid was stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3] 2. Check for Impurities: Analyze a sample of the acid using a suitable analytical technique (e.g., GC-MS, NMR) to check for the presence of degradation products. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened bottle of this compound for your experiment. |
| Change in physical appearance (e.g., color) | Contamination or decomposition. | 1. Assess Storage History: Review the storage history of the container. Was it left open? Was it exposed to high temperatures or incompatible substances? 2. Do not use if compromised: If the appearance has significantly changed, it is best to dispose of the reagent according to safety guidelines and obtain a fresh supply. |
| Unexpected reaction byproducts | Reaction with contaminants or degradation products. | 1. Analyze Starting Material: Confirm the purity of the this compound before use. 2. Review Reaction Setup: Ensure all glassware was clean and dry and that no incompatible materials were introduced into the reaction. |
Data Summary
Storage and Stability of this compound
| Parameter | Recommended Condition | Incompatible Materials |
| Temperature | Store in a cool place.[1][2] Some sources recommend 2-8°C.[4] | Strong oxidizing agents, Strong acids.[1][2] |
| Atmosphere | Store in a well-ventilated area.[1][2] Consider storing under an inert gas (nitrogen or argon).[4] | |
| Container | Keep container tightly closed.[1][2][3] | |
| Light | Store in a dark place.[3] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under elevated temperature conditions.
Materials:
-
This compound (high purity)
-
Sealed glass vials (e.g., amber glass ampules)
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Inert gas (e.g., nitrogen or argon)
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, aliquot 1 mL of high-purity this compound into several amber glass vials.
-
Seal the vials immediately to prevent exposure to air and moisture.
-
-
Initial Analysis (Time = 0):
-
Take one sealed vial as the initial time point sample.
-
Analyze the sample using GC-MS to determine the initial purity and identify any existing impurities. This will serve as the baseline.
-
-
Accelerated Aging:
-
Place the remaining sealed vials in an oven or stability chamber set to a constant elevated temperature (e.g., 40°C).
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by GC-MS.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (Time = 0) chromatogram.
-
Quantify the percentage of this compound remaining at each time point.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products.
-
Plot the percentage of this compound versus time to determine the degradation rate at the tested temperature.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
dealing with impurities in commercial 3,3,3-Trifluoropropionic acid
Welcome to the technical support center for commercial 3,3,3-Trifluoropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to impurities in this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While manufacturers strive for high purity, commercial this compound may contain trace amounts of impurities stemming from its synthesis and storage. The most common synthetic route is the oxidation of 3,3,3-trifluoropropionaldehyde.[1] Consequently, potential impurities include:
-
Unreacted 3,3,3-trifluoropropionaldehyde: The immediate precursor to the final product.
-
3,3,3-Trifluoropropionaldehyde trimer: A cyclic trimer that can form from the aldehyde precursor, especially during storage or under certain reaction conditions.[2]
-
Other oxidation byproducts: Depending on the specific oxidizing agent and reaction conditions used, other related carboxylic acids or esters might be present in trace amounts.[2]
-
Water: As a solvent or byproduct of the reaction.
-
Residual solvents: From extraction or purification steps (e.g., diethyl ether).[3]
Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
A2: Yes, impurities can certainly affect reaction yields. For instance, the presence of unreacted aldehyde could consume reagents in side reactions. Water content can also be detrimental in moisture-sensitive reactions. It is crucial to ascertain the purity of your this compound if you suspect it is impacting your experiment.
Q3: I am observing unexpected peaks in my LC-MS/GC-MS analysis of a reaction product where this compound was a reactant. How can I determine if they originate from the acid?
A3: To confirm if the unexpected peaks are from your starting material, you should run a blank analysis of the this compound from the same bottle used in your reaction. This will provide a baseline impurity profile. Comparing this to the chromatogram of your reaction mixture can help identify any extraneous peaks.
Q4: How can I purify commercial this compound before use?
A4: For applications requiring very high purity, fractional vacuum distillation is a common and effective purification method.[3] Given its boiling point of 145 °C at 746 mmHg, distillation under reduced pressure is recommended to prevent potential decomposition at higher temperatures.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues that may be related to impurities in this compound.
Issue 1: Inconsistent Reaction Performance
-
Symptom: Variable reaction times, yields, or formation of unexpected byproducts.
-
Possible Cause: Inconsistent purity of the this compound between batches or degradation over time.
-
Troubleshooting Steps:
-
Analyze the Reagent: Use analytical techniques like GC-MS or ¹H/¹⁹F NMR to assess the purity of the acid.
-
Compare Batches: If you have different lots of the reagent, compare their analytical profiles.
-
Purify the Reagent: If impurities are detected, consider purifying the acid by vacuum distillation.
-
Issue 2: Moisture-Sensitive Reaction Failure
-
Symptom: The reaction fails to initiate or proceeds poorly in a reaction known to be sensitive to water.
-
Possible Cause: High water content in the this compound.
-
Troubleshooting Steps:
-
Water Content Analysis: Determine the water content using Karl Fischer titration.
-
Drying the Reagent: If the water content is high, consider drying the acid using a suitable drying agent that does not react with it, followed by distillation.
-
Quantitative Data Summary
The following table summarizes the physical properties of this compound, which are critical for its purification and handling.
| Property | Value |
| Molecular Weight | 128.05 g/mol [1] |
| Boiling Point | 145 °C @ 746 mmHg[4] |
| Melting Point | 9.7 °C[4] |
| Density | 1.45 g/mL at 25 °C[4] |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general method for the qualitative analysis of volatile impurities in this compound.
-
Sample Preparation:
-
Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks for potential impurities by comparing their mass spectra to library databases (e.g., NIST). Pay close attention to masses that could correspond to the potential impurities listed in the FAQs.
-
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol describes a method to purify this compound from non-volatile impurities and some volatile impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Use a short Vigreux column for efficient fractionation.
-
Place a stirring bar in the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the commercial this compound (do not fill more than two-thirds full).
-
Begin stirring and gradually apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 70-75 °C at 6 kPa as a reference from a synthesis patent[3]).
-
Discard the initial and final fractions, which are more likely to contain lower and higher boiling impurities, respectively.
-
-
Storage:
-
Store the purified acid under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent moisture absorption and degradation.
-
Visualizations
Caption: A flowchart for troubleshooting experimental issues potentially caused by impurities.
Caption: A workflow for the purification of this compound.
References
Technical Support Center: Mitigating 3,3,3-Trifluoropropionic Acid (TFPA) Toxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoropropionic acid (TFPA). The information provided is intended to help mitigate potential toxicity and ensure safer handling and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFPA) and what are its primary hazards?
This compound (TFPA) is a halogenated carboxylic acid.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled.
Q2: What is the suspected mechanism of TFPA toxicity?
While specific studies on TFPA are limited, its structural similarity to fluoroacetate (B1212596) suggests that it may act as a mitochondrial toxin. The proposed mechanism involves the disruption of the tricarboxylic acid (TCA) cycle, a key metabolic pathway for cellular energy production. This can lead to cellular energy depletion and cytotoxicity.
Q3: Are there any known antidotes or mitigation strategies for TFPA exposure or toxicity in experiments?
There are no officially approved antidotes specifically for TFPA. However, based on its similarity to fluoroacetate, potential mitigation strategies in an experimental context could involve the use of agents that can help bypass the metabolic block. These may include:
-
Calcium gluconate: To counteract potential hypocalcemia, a known effect of fluoroacetate poisoning.
-
Sodium succinate: To provide an alternative substrate for the TCA cycle downstream of the potential enzymatic inhibition.
It is crucial to note that these are potential experimental interventions and not approved medical treatments for human exposure.
Q4: What are the key safety precautions to take when working with TFPA?
Due to its corrosive and toxic nature, strict safety protocols should be followed:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[2][3] Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists.[2][3]
-
Storage: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[2][3]
-
Disposal: Dispose of TFPA and any contaminated materials as hazardous waste according to local, state, and federal regulations.[2][3]
Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues that may arise when using TFPA in cell culture experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cell death at low TFPA concentrations. | High cellular sensitivity to mitochondrial toxins. | 1. Perform a dose-response curve to determine the EC50 for your specific cell line. 2. Reduce the incubation time. 3. Consider using cell lines with higher metabolic plasticity. |
| Difficulty in reproducing toxicity data. | Variability in cell health and metabolic state. | 1. Standardize cell seeding density and growth phase. 2. Ensure consistent media composition and pH. 3. Pre-screen cell cultures for mycoplasma contamination. |
| Inconclusive results from mitigation experiments. | Ineffective concentration or timing of the mitigating agent. | 1. Optimize the concentration of the mitigating agent (e.g., sodium succinate). 2. Test different pre-treatment and co-treatment timings. 3. Use positive controls (e.g., a known mitochondrial rescue agent) to validate the experimental setup. |
| Observed changes in cellular morphology not correlating with viability assays. | TFPA may be inducing cellular stress or specific morphological changes prior to cell death. | 1. Use multiple endpoints to assess toxicity, including assays for apoptosis (e.g., caspase activity) and necrosis (e.g., LDH release). 2. Employ high-content imaging to analyze morphological changes in detail. |
Quantitative Toxicity Data
| Parameter | Value | Reference |
| GHS Hazard Classification | Skin Corrosion/Irritation: Category 1A; Serious Eye Damage/Eye Irritation: Category 1; Acute Toxicity, Inhalation: Category 4 | |
| Oral LD50 (Rat) | Data not available | [3] |
| Dermal LD50 (Rabbit) | Data not available | |
| Inhalation LC50 (Rat) | Data not available |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of TFPA using the MTT Assay
Objective: To determine the half-maximal effective concentration (EC50) of TFPA in a specific cell line.
Materials:
-
Target cell line (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound (TFPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TFPA Treatment: Prepare serial dilutions of TFPA in complete cell culture medium. Remove the old medium from the cells and replace it with the TFPA-containing medium. Include a vehicle control (medium without TFPA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TFPA concentration relative to the vehicle control. Plot the results and determine the EC50 value using appropriate software.
Protocol 2: Assessment of Mitochondrial Respiration in TFPA-Treated Cells
Objective: To evaluate the effect of TFPA on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Target cell line
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
TFPA
-
Mitochondrial stress test compounds (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentration of TFPA or vehicle control. Incubate for the desired time.
-
Assay Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
Seahorse XF Analyzer Measurement: Place the cell plate in the Seahorse XF Analyzer and perform the mitochondrial stress test protocol. This involves sequential injections of oligomycin (to inhibit ATP synthase), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively).
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the OCR profiles of TFPA-treated cells with control cells.
Visualizations
Caption: Proposed signaling pathway for TFPA-induced cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Logical relationship of potential TFPA toxicity mitigation.
References
Technical Support Center: Synthesis of 3,3,3-Trifluoropropionic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3,3-trifluoropropionic acid and its derivatives for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of 3,3,3-Trifluoropropanal (B1220928) to this compound
-
Question: My reaction yield for the oxidation of 3,3,3-trifluoropropanal using hydrogen peroxide is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this oxidation step can stem from several factors. A common issue is sub-optimal reaction conditions. One patented method highlights the importance of catalyst choice and reaction parameters for achieving high yields. For instance, using a solid super-strong acid catalyst like mesopore sulfonic acid with a specific mole ratio of hydrogen peroxide to the aldehyde can significantly increase the yield to around 85%.[1]
Here are key parameters to investigate:
-
Catalyst: The type and amount of catalyst are crucial. While common protic acids like sulfuric or hydrochloric acid can be used, solid super-strong acids may offer higher efficiency and easier separation.[1]
-
Stoichiometry: The mole ratio of hydrogen peroxide to 3,3,3-trifluoropropanal should be carefully controlled. A ratio of 1.1:1 to 2.5:1 is recommended.[1]
-
Temperature and Time: The reaction temperature should be maintained between 60°C and 100°C for a duration of 5 to 10 hours.[1]
-
Purity of Starting Material: Ensure the 3,3,3-trifluoropropanal is of high purity, as impurities can lead to side reactions.
-
Issue 2: Incomplete Esterification of this compound
-
Question: I am struggling to achieve complete conversion during the Fischer esterification of this compound with an alcohol. How can I drive the reaction to completion?
-
Answer: The Fischer esterification is an equilibrium-limited reaction. To improve the yield of the desired ester, you need to shift the equilibrium towards the product side. This can be achieved by:
-
Using an Excess of One Reactant: Employing a large excess of the alcohol is a common and effective strategy to push the reaction forward.[2]
-
Removal of Water: Water is a byproduct of the reaction, and its removal will drive the equilibrium to the right. This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it is formed.
-
Using a Dehydrating Agent: Adding a dehydrating agent that does not interfere with the reaction.
-
-
Catalyst Choice: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used. The choice and concentration of the catalyst can influence the reaction rate.[3]
-
Issue 3: Formation of Side Products in the Synthesis of 3,3,3-Trifluoropropionyl Chloride
-
Question: During the synthesis of 3,3,3-trifluoropropionyl chloride from the corresponding acid, I am observing significant amounts of impurities. How can I minimize side product formation?
-
Answer: The conversion of this compound to its acid chloride is a crucial step for further derivatization. Side product formation can often be attributed to the choice of chlorinating agent and reaction conditions.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common reagent for this transformation. Using purified thionyl chloride can reduce the formation of certain impurities. Other chlorinating agents like oxalyl chloride can also be used and may offer milder reaction conditions.
-
Temperature Control: The reaction should be performed at a controlled temperature, often at or below room temperature, to minimize the formation of colored byproducts and decomposition.
-
Purification: After the reaction, distillation is a common method to purify the 3,3,3-trifluoropropionyl chloride from any non-volatile impurities and excess chlorinating agent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several methods are available for the synthesis of this compound. Some common approaches include:
-
Oxidation of 3,3,3-trifluoropropanal: This is a widely used method, often employing oxidizing agents like hydrogen peroxide in the presence of a catalyst.[1][5]
-
Hydrolysis of 3,3,3-trifluoropropionyl fluoride (B91410) or other derivatives: This involves the hydrolysis of an acid derivative to the corresponding carboxylic acid.[5]
-
From Benzyl (B1604629) Vinyl Ether: A patented process describes the hydrolysis of a benzyl vinyl ether derivative to 3,3,3-trifluoropropionaldehyde, which is then oxidized to the final acid.[6]
Q2: What catalysts can be used for the oxidation of 3,3,3-trifluoropropanal to this compound?
A2: A variety of catalysts can be employed for this oxidation. These include:
-
Protonic Acids: Sulfuric acid, hydrochloric acid, phosphoric acid, and nitric acid.[1]
-
Solid Super-strong Acids: Mesopore sulfonic acid, K-10 montmorillonite, and supported heteropoly acids. These can offer advantages in terms of reusability and simplified work-up.[1]
Q3: How can I prepare derivatives of this compound, such as esters and amides?
A3:
-
Esters: Esters are typically prepared via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.[2][3] To achieve high yields, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction.
-
Amides: Amides are commonly synthesized by first converting the carboxylic acid to the more reactive acid chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with the desired amine.
Q4: What are some common challenges and troubleshooting strategies in the synthesis of this compound derivatives?
A4: Common challenges include low yields, side product formation, and purification difficulties. A logical approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting low yields in synthesis.
Data Presentation
Table 1: Reaction Conditions for the Oxidation of 3,3,3-Trifluoropropanal to this compound
| Parameter | Recommended Range/Value | Reference |
| Oxidizing Agent | Hydrogen Peroxide (27-70% aq.) | [1] |
| Catalyst | Protonic acids or solid super-strong acids | [1] |
| Catalyst Loading | 2-10% of the mass of 3,3,3-trifluoropropanal | [1] |
| Mole Ratio (H₂O₂ : Aldehyde) | 1.1:1 to 2.5:1 | [1] |
| Temperature | 60-100 °C | [1] |
| Reaction Time | 5-10 hours | [1] |
| Reported Yield | Up to 85% | [1] |
Experimental Protocols
Protocol 1: High-Yield Oxidation of 3,3,3-Trifluoropropanal
This protocol is based on the high-yield method described in patent CN101973867A.[1]
Materials:
-
3,3,3-Trifluoropropanal
-
Hydrogen Peroxide (50% aqueous solution)
-
Mesopore sulfonic acid catalyst
-
Reaction flask equipped with a stirrer and heating mantle
Procedure:
-
To a reaction flask, add the mesopore sulfonic acid catalyst (5% of the mass of the 3,3,3-trifluoropropanal) and a 50% aqueous solution of hydrogen peroxide.
-
With stirring, heat the mixture to 100°C.
-
Slowly add the 3,3,3-trifluoropropanal to the reaction flask. The mole ratio of hydrogen peroxide to 3,3,3-trifluoropropanal should be 1.5:1.
-
Maintain the reaction at 100°C for 8 hours.
-
After the reaction is complete, cool the mixture and separate the catalyst.
-
The aqueous solution contains the this compound, which can be purified by distillation.
Caption: General workflow for the synthesis and derivatization of this compound.
References
- 1. CN101973867A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. EP2006274A1 - Method for producing this compound chloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]
troubleshooting failed reactions involving 3,3,3-Trifluoropropionic acid
Welcome to the technical support center for reactions involving 3,3,3-Trifluoropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot failed experiments. Below, you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reaction Failures
Question 1: My reaction with this compound resulted in a low or no yield of the desired product. What are the potential causes?
Answer: Low or non-existent yields in reactions involving this compound can stem from several factors, often related to the acid's properties, reagent stability, or reaction conditions.
-
Reagent Purity and Handling: this compound is corrosive and hygroscopic.[1][2] Contamination with water can lead to hydrolysis of activated intermediates, especially in amide and ester couplings.[3] Always use a fresh, anhydrous grade of the acid and ensure all glassware is thoroughly dried.
-
Incomplete Activation: The carboxylic acid group must be activated to react with nucleophiles like amines or alcohols. If the activating agent is used in insufficient amounts, is of poor quality, or is incompatible with the reaction conditions, the reaction will not proceed to completion.[3]
-
Substrate Stability: The starting materials or the product might be unstable under the reaction conditions (e.g., exposure to strong acid/base during workup).[4] It's advisable to test the stability of your product by exposing a small sample to the workup conditions and monitoring for decomposition via TLC or LC-MS.[4]
-
Product Loss During Workup: Due to its polarity, this compound and some of its derivatives may have some solubility in water.[1][5] Your product could be partially or fully lost to the aqueous layer during extraction.[4] It is recommended to check the aqueous layer for your product and consider back-extraction with a suitable organic solvent. Additionally, some fluorinated products can be volatile.[4]
Question 2: After running my reaction and performing the workup, I can't find my product, and the crude NMR spectrum is uninterpretable. What steps should I take?
Answer: An uninterpretable crude NMR can be misleading. Before concluding the reaction failed, consider the following troubleshooting workflow.
-
Re-evaluate the Workup:
-
Aqueous Solubility: Is your product polar enough to be in the aqueous layer? Check a sample of the aqueous phase.[4]
-
Volatility: Could the product have been lost during solvent removal? Check the contents of your rotovap trap.[4]
-
Filtration Media: If you performed a filtration (e.g., through Celite or silica), your product may have adsorbed onto the solid material. Try suspending the filtration medium in a strong solvent and analyzing the liquid.[4]
-
-
Check for Unexpected Products: The reaction may have yielded a product you did not anticipate. Try to isolate the main component of the crude mixture and characterize it.
-
Assess Starting Material: Confirm the purity and identity of your starting this compound and other reagents.
Section 2: Amide Coupling Reactions
Question 3: I am attempting an amide coupling with this compound and an amine, but the reaction is slow and gives a low yield. How can I improve it?
Answer: Amide bond formation can be challenging, particularly with sterically hindered or electron-deficient substrates. The strong electron-withdrawing effect of the CF3 group in this compound can also influence reactivity.
-
Choice of Coupling Reagent: Standard reagents like DCC may be insufficient. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP) are generally more effective for difficult couplings as they form more reactive activated esters and can minimize side reactions.[3][6]
-
Steric Hindrance: If either the amine or the acid is sterically hindered, standard coupling conditions often fail.[3][7] In these cases, converting the carboxylic acid to a more reactive acyl fluoride (B91410) in situ can be highly effective.[7] Reagents like TFFH or BTFFH can be used for this purpose.[3][7]
-
Reaction Conditions:
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent it from competing with your amine nucleophile.[3]
-
Solvent: Ensure you are using an anhydrous aprotic solvent such as DMF, DCM, or THF.[3]
-
Temperature: For challenging couplings, increasing the temperature or using microwave heating may be necessary to overcome the activation energy barrier.[6]
-
Question 4: I am observing a significant amount of an unexpected side product in my amide coupling reaction. What could it be?
Answer: Side reactions are common in amide couplings.
-
Racemization: If your amine or carboxylic acid has a chiral center, racemization can occur. Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can help suppress this side reaction.[3]
-
Guanidinium (B1211019) By-product: With uronium/aminium-based coupling reagents, the amine can sometimes react with the coupling reagent itself, forming a guanidinium by-product. Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent before adding the amine can minimize this.[3]
-
Reaction with TFA Salts: If your amine was deprotected using trifluoroacetic acid (TFA) and used as a TFA salt, the trifluoroacetate (B77799) anion can sometimes compete and form a trifluoroacetamide (B147638) side product.[8] It is often better to use the HCl salt or free-base the amine before the coupling reaction.[8]
Section 3: Potential Side Reactions
Question 5: Is this compound prone to decarboxylation?
Answer: While decarboxylation is a known reaction for certain classes of carboxylic acids, particularly under photoredox or harsh thermal conditions, it is not typically a major concern for this compound under standard amide coupling or esterification conditions.[9][10] However, if your reaction involves radical chemistry or very high temperatures, decarboxylation to form 1,1,1-trifluoroethane (B1214931) could become a possibility. If you suspect this is occurring, reaction conditions should be modified to be milder.
Data & Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃F₃O₂ | [1] |
| Molecular Weight | 128.05 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Odor | Sharp, pungent | [5][11] |
| Density | ~1.45 g/mL at 25 °C | [1][5] |
| Boiling Point | 145 °C at 746 mmHg | [1][5] |
| Melting Point | 9.7 °C | [1][5] |
| pKa | 3.06 at 25 °C | [1] |
| Solubility | Soluble in water and various organic solvents | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [3]
This protocol is suitable for standard amide couplings where steric hindrance is not a major issue.
-
Preparation: Dissolve the this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[3]
Protocol 2: Amide Coupling for Sterically Hindered Substrates via Acyl Fluoride [3][7]
This protocol is recommended when Protocol 1 fails due to steric hindrance.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.
-
Fluorinating Agent: Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Amine Addition: In a separate flask, prepare a solution of the sterically hindered amine (1.0-1.2 equivalents). Add the freshly prepared acyl fluoride solution to the amine.
-
Reaction: Monitor the reaction for completeness. Note that reaction times can be significantly longer (hours to days) for these challenging couplings. Applying gentle heat (40-80 °C) may be required.[6]
-
Workup: Perform a standard aqueous workup as described in Protocol 1.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2516-99-6: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylation [organic-chemistry.org]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Safe Disposal of 3,3,3-Trifluoropropionic Acid Waste
This guide provides essential information for the safe handling and disposal of 3,3,3-Trifluoropropionic acid (TFPA) waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is classified as a Skin Corrosion Category 1A substance.[1] Inhalation may also be harmful. Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: How should I store this compound waste?
A2: Store TFPA waste in a tightly closed, properly labeled container made of compatible material (e.g., glass or certain plastics; avoid metals as it may be corrosive to them).[3] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[4][5]
Q3: What are the general guidelines for disposing of this compound waste?
A3: As a halogenated organic acid, TFPA waste must be segregated from non-halogenated waste streams.[6][7][8][9] The primary disposal method is through an approved hazardous waste disposal facility, often involving incineration with afterburners and scrubbers.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.
Q4: Can I neutralize this compound myself before disposal?
A4: Neutralization of bulk quantities of TFPA should only be performed by trained personnel with appropriate safety measures in place. However, small spills can be neutralized before cleanup. For detailed instructions, refer to the "Experimental Protocols" section of this guide.
Q5: What personal protective equipment (PPE) is required when handling TFPA waste?
A5: When handling TFPA waste, you must wear:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Chemical splash goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes. Work should be conducted in a chemical fume hood to avoid inhaling vapors.[3]
Troubleshooting Guides
Scenario 1: I accidentally mixed a small amount of this compound waste with a non-halogenated solvent waste stream.
-
Problem: The entire container of non-halogenated waste is now considered halogenated waste.
-
Solution:
-
Do not add any more waste to the container.
-
Securely cap the container.
-
Re-label the container as "Halogenated Organic Waste."
-
Ensure the label lists all components of the mixture.
-
Dispose of the container through the designated halogenated waste stream.[9]
-
Scenario 2: My this compound waste container is showing signs of bulging or pressure buildup.
-
Problem: A chemical reaction may be occurring inside the container, generating gas. This could be due to contamination with an incompatible substance.
-
Solution:
-
Do not attempt to open the container.
-
Carefully move the container to a secondary containment bin within a fume hood.
-
Alert your institution's Environmental Health and Safety (EHS) office immediately.
-
Provide them with the details of the waste contents.
-
Scenario 3: I have a small spill of this compound in the fume hood.
-
Problem: A small, contained spill of a corrosive acid.
-
Solution:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like sand or vermiculite.
-
Neutralize the spill by cautiously adding a weak base, such as sodium bicarbonate (baking soda) or a commercial acid neutralizer, from the outside of the spill towards the center.
-
Wait for the fizzing to stop, indicating that the neutralization is complete.
-
Carefully scoop the neutralized mixture into a designated hazardous waste container.
-
Wipe the area with a damp cloth and then dry it. Dispose of all cleanup materials as hazardous waste.
-
Quantitative Data for Neutralization
The following table provides approximate amounts of sodium bicarbonate required to neutralize small spills of this compound.
| Volume of Spilled TFPA | Approximate Mass of TFPA (Density ≈ 1.45 g/mL[2][10]) | Moles of TFPA (Molar Mass = 128.05 g/mol [1][10]) | Required Moles of NaHCO₃ (1:1 Ratio) | Required Mass of NaHCO₃ (Molar Mass = 84.01 g/mol ) |
| 1 mL | 1.45 g | 0.0113 mol | 0.0113 mol | ~ 1.0 g |
| 5 mL | 7.25 g | 0.0566 mol | 0.0566 mol | ~ 4.8 g |
| 10 mL | 14.5 g | 0.1132 mol | 0.1132 mol | ~ 9.5 g |
Note: Always add the neutralizing agent slowly and in excess to ensure complete neutralization.
Experimental Protocols
Protocol for Neutralization and Cleanup of a Small this compound Spill
Objective: To safely neutralize and clean up a small spill (less than 10 mL) of this compound.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a commercial acid spill neutralizer.
-
Inert absorbent material (e.g., sand, vermiculite).
-
Scoop or dustpan (plastic).
-
Waste container labeled "Hazardous Waste."
-
Appropriate PPE (gloves, goggles, face shield, lab coat).
-
pH indicator strips.
Procedure:
-
Ensure Safety: Confirm that you are wearing all necessary PPE and that the spill is contained within a fume hood.
-
Containment: If the spill is spreading, create a dike around it using an inert absorbent material.
-
Neutralization:
-
Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outer edges and working inwards.
-
Avoid adding the neutralizer too quickly, as this can cause excessive foaming and splashing.
-
Continue adding sodium bicarbonate until the fizzing and gas evolution cease.
-
-
Verification of Neutralization:
-
Once the reaction appears to have stopped, wait a few minutes.
-
Test the pH of the mixture by carefully touching a pH indicator strip to the spilled material. The pH should be between 6 and 8. If it is still acidic, add more sodium bicarbonate.
-
-
Cleanup:
-
Once the spill is neutralized, use a plastic scoop to collect the absorbed and neutralized material.
-
Place the collected waste into a properly labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with water.
-
Place the cloth and any other contaminated materials into the hazardous waste container.
-
Dry the area with paper towels.
-
-
Final Disposal:
-
Seal the hazardous waste container.
-
Dispose of the container through your institution's EHS office.
-
Visual Guides
Caption: Workflow for the segregation and disposal of laboratory waste containing this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. nbinno.com [nbinno.com]
compatibility of 3,3,3-Trifluoropropionic acid with different catalysts
Welcome to the technical support center for 3,3,3-Trifluoropropionic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various catalysts and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalyzed reactions?
This compound is a valuable building block in organic synthesis, primarily used as an intermediate for introducing the trifluoromethyl group into pharmaceuticals and agrochemicals.[1] Its electron-withdrawing nature and potential for derivatization make it a versatile reagent. It can be used in the synthesis of esters, amides, and acyl chlorides.
Q2: How does the acidity of this compound affect catalytic reactions?
With a pKa of approximately 3.06, this compound is a moderately strong acid. This acidity can influence catalytic reactions in several ways:
-
Catalyst Deactivation: The acidic proton can protonate basic catalyst sites, potentially leading to deactivation or changes in the catalyst's electronic properties.
-
Ligand Protonation: Basic ligands, such as phosphines, can be protonated, affecting their coordination to the metal center and altering the catalyst's reactivity and stability.
-
Additive Effects: In some cases, the controlled addition of an acid can act as a beneficial additive, for example, by promoting reductive elimination in certain cross-coupling cycles.
Q3: Can this compound act as a ligand?
Yes, the carboxylate form of this compound can act as a ligand, coordinating to metal centers. This can be either a desired effect, as in some directed C-H activation reactions, or an undesired one, leading to catalyst inhibition by occupying coordination sites.
Q4: Is decarboxylation of this compound a concern in catalytic reactions?
Decarboxylation is a potential side reaction, especially at elevated temperatures. While some studies have shown the decarboxylation of similar fluorinated carboxylic acids under metal-free conditions, the presence of a transition metal catalyst could potentially facilitate this process.[2] Monitoring for the formation of 1,1,1-trifluoroethane (B1214931) would be prudent if decarboxylation is suspected.
Q5: Are there known C-F bond activation issues with the trifluoromethyl group in the presence of transition metal catalysts?
While the C-F bond is generally strong, C-F activation of trifluoromethyl groups by transition metals is a known phenomenon, particularly with electron-rich, low-valent metal centers. This could be a potential side reaction, especially under harsh reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step |
| Catalyst Protonation/Deactivation | Neutralize this compound with a non-coordinating base (e.g., NaHCO₃, Cs₂CO₃) before adding the catalyst. Alternatively, use a catalyst known to be stable in acidic media. |
| Ligand Protonation | If using a basic ligand (e.g., trialkylphosphine), consider using a more electron-poor or sterically hindered ligand that is less susceptible to protonation. Alternatively, use a pre-formed catalyst. |
| Catalyst Inhibition by Carboxylate | Add a sacrificial Lewis acid to bind the carboxylate, preventing it from coordinating to the catalyst. Alternatively, convert the carboxylic acid to an ester or amide prior to the catalytic step. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact catalyst activity. Screen a range of solvents with varying properties. |
Issue 2: Unexpected Side Products
| Potential Cause | Troubleshooting Step |
| Decarboxylation | Lower the reaction temperature. Monitor the reaction headspace by GC-MS for the presence of 1,1,1-trifluoroethane. |
| C-F Bond Activation | Use a more electron-deficient catalyst or ligands. Avoid highly reducing conditions. Lower the reaction temperature. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions and not participating in the catalytic cycle. |
Catalyst Compatibility Summary
The following table provides a general overview of the potential compatibility of this compound with common classes of catalysts. This information is inferred from general chemical principles and available literature on similar compounds. Specific experimental validation is crucial.
| Catalyst Type | Potential Interactions & Issues | Mitigation Strategies |
| Palladium-based | - Carboxylate coordination can inhibit the catalyst. - Acidity may affect phosphine (B1218219) ligands. - Potential for C-F activation at high temperatures. | - Use of a non-coordinating base. - Employ robust, electron-rich ligands. - Optimize reaction temperature. |
| Rhodium-based | - Carboxylate can act as a directing group in C-H activation. - Acidity can influence ligand stability. - Potential for C-F bond activation has been observed with rhodium complexes and trifluoropropene. | - Consider if carboxylate direction is desirable. - Screen different ligands for stability. - Careful control of reaction conditions. |
| Ruthenium-based | - Carboxylate can serve as a directing group. - Some ruthenium catalysts are known to be sensitive to acidic conditions, leading to deactivation. | - Evaluate the necessity of the free carboxylic acid. - Use catalysts designed for acidic media. |
| Copper-based | - Acidity can lead to catalyst poisoning. - Carboxylate coordination can influence reactivity. | - Neutralize the acid before catalyst addition. - Screen different copper sources and ligands. |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Compatibility
This protocol provides a general workflow for assessing the compatibility of a given catalyst with this compound in a model reaction (e.g., Suzuki-Miyaura cross-coupling).
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Addition of Acid: Add this compound (or its corresponding salt) at the desired concentration (e.g., as a co-solvent or additive).
-
Solvent Addition: Add the desired degassed solvent.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of the catalyst solution to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS at regular intervals.
-
Analysis: Upon completion, or after a set time, quench the reaction and analyze the crude mixture to determine the conversion to product and identify any major side products. Compare the results to a control reaction without this compound.
Visualizations
Caption: Workflow for testing catalyst compatibility.
Caption: Decision tree for troubleshooting low yields.
References
Validation & Comparative
A Comparative Guide: 3,3,3-Trifluoropropionic Acid vs. Propionic Acid in Research and Development
In the landscape of pharmaceutical and agrochemical development, the strategic modification of molecules to enhance their physicochemical and pharmacological properties is paramount. The substitution of hydrogen with fluorine is a cornerstone of this strategy. This guide provides an in-depth comparison of 3,3,3-Trifluoropropionic acid and its non-fluorinated analog, propionic acid, offering researchers, scientists, and drug development professionals a clear view of the advantages conferred by terminal fluorination, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a trifluoromethyl (CF₃) group dramatically alters the electronic and physical properties of the propionic acid scaffold. These changes are fundamental to the enhanced performance of the fluorinated compound in biological systems.
| Property | This compound | Propionic Acid | Advantage of Fluorination |
| Molecular Formula | C₃H₃F₃O₂ | C₃H₆O₂ | N/A |
| Molecular Weight | 128.05 g/mol [1][2][3] | 74.08 g/mol [4] | Increased mass for potential binding interactions |
| pKa (at 25°C) | 3.06[1][5] | 4.87[4][6][7] | Significantly Increased Acidity |
| Calculated logP | 0.8 | 0.33[4] | Increased Lipophilicity |
| Boiling Point | 145°C[1][5][8] | 141°C[7][9] | Similar thermal stability |
| Density (at 25°C) | 1.45 g/mL[1][5][8] | 0.993 g/mL[7][9] | Increased density |
Key Advantages of this compound
The data reveals two primary advantages of this compound: enhanced acidity and increased lipophilicity. These properties, coupled with improved metabolic stability, make it a valuable building block in medicinal chemistry.
Enhanced Acidity (Lower pKa)
The most striking difference is the acidity. With a pKa of 3.06, this compound is a significantly stronger acid than propionic acid (pKa 4.87). This is due to the powerful inductive electron-withdrawing effect of the three fluorine atoms.[5][9][10][11] The highly electronegative fluorine atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (conjugate base) upon deprotonation.[9][10] This stabilization makes the release of a proton more favorable, thus increasing acidity. In drug design, modulating a molecule's pKa is critical for controlling its ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell membrane permeability.
Increased Lipophilicity (Higher logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP value of this compound (0.8) is higher than that of propionic acid (0.33), indicating it is more lipophilic. The trifluoromethyl group, despite the high electronegativity of fluorine, increases lipophilicity. This enhancement can improve a drug candidate's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
Enhanced Metabolic Stability
A significant advantage of incorporating fluorinated motifs into drug candidates is the enhancement of metabolic stability.[12] Phase I metabolism, often mediated by Cytochrome P450 (CYP) enzymes, frequently involves the oxidation of C-H bonds.[1][13][14] The terminal methyl group of propionic acid is a potential site for such oxidation. By replacing the C-H bonds with highly robust C-F bonds, which have a much higher bond dissociation energy, this compound effectively blocks metabolism at this position.[12] This "metabolic blocking" can increase the half-life and bioavailability of a drug, leading to a lower required dose and potentially fewer side effects.
Applications in Synthesis
This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][10][11][15] It serves as a versatile building block for introducing the trifluoromethyl group into more complex molecules to leverage the advantages described above. Its applications include the synthesis of novel herbicides, pesticides, and drug candidates with improved efficacy and pharmacokinetic profiles.[1][11]
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. Below are standardized protocols for measuring pKa and logP.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.
I. Materials and Equipment:
-
Calibrated pH meter and electrode
-
Autotitrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water
-
Nitrogen gas source
II. Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[4][6]
-
Sample Preparation:
-
Titration Setup:
-
Titration Process:
-
For an acidic sample, titrate with the standardized 0.1 M NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (e.g., until pH 11-12).[6]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[4]
Protocol 2: Determination of logP by Shake-Flask Method with HPLC Analysis
This classic method measures the partitioning of a compound between n-octanol and water.
I. Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Separatory funnels or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate (B84403) buffer pH 7.4, pre-saturated with n-octanol)
-
Volumetric flasks and pipettes
II. Procedure:
-
Phase Preparation:
-
Prepare the aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
In a large separatory funnel, mix equal volumes of n-octanol and the aqueous buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]
-
-
Partitioning:
-
In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).
-
Spike a small volume of the compound's stock solution into the biphasic system. The final concentration should be low enough to avoid saturation in either phase.
-
Cap the vial securely and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[12]
-
After shaking, centrifuge the vials at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.
-
Analyze the concentration of the compound in each aliquot using a pre-validated HPLC method. This involves creating a calibration curve with known concentrations of the compound.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)
-
-
Replication: Repeat the experiment at least three times to ensure the results are accurate and reproducible.
Conclusion
The substitution of a terminal methyl group with a trifluoromethyl group transforms propionic acid into a significantly more potent chemical tool. The resulting this compound exhibits enhanced acidity, increased lipophilicity, and superior metabolic stability. These attributes make it an invaluable building block for medicinal chemists and researchers aiming to design next-generation pharmaceuticals and agrochemicals with optimized ADME profiles and enhanced biological activity. Understanding these fundamental advantages allows for more rational and efficient design strategies in modern chemical research.
References
- 1. Effect of the length of alkyl chain on the cytochrome P450 dependent metabolism of N-diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. 3,3,3-三氟丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. LogP / LogD shake-flask method [protocols.io]
A Comparative Guide to the Analytical Validation of 3,3,3-Trifluoropropionic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents and building blocks is of paramount importance in the pharmaceutical and chemical research landscape. 3,3,3-Trifluoropropionic acid, a key fluorinated building block, is integral to the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. Consequently, the rigorous analytical validation of its purity is a critical step to ensure the quality, safety, and efficacy of the final products.
This guide provides an objective comparison of common analytical techniques for determining the purity of this compound. We will delve into the experimental protocols for each method, present a comparative analysis of their performance, and illustrate the analytical workflow and a relevant biological pathway using diagrams.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of four commonly employed techniques for the analysis of this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection using a Flame Ionization Detector. | Quantification of the main component and volatile impurities. | High resolution for volatile compounds, robust, and widely available. | Requires derivatization for non-volatile impurities; may not be suitable for thermally labile compounds. |
| ¹⁹F Quantitative NMR (qNMR) | The signal intensity in Nuclear Magnetic Resonance spectroscopy is directly proportional to the number of atomic nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy, non-destructive, provides structural information.[1] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| HPLC with UV Detection | Separation of compounds based on their partitioning between a stationary and a mobile phase, with detection by UV absorbance. | Quantification of the main component and non-volatile impurities. | High precision and sensitivity for compounds with a UV chromophore. | This compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection. |
| Acid-Base Titration | Neutralization reaction between the carboxylic acid and a standardized base. | Assay of the total acidic content. | Simple, inexpensive, and provides a measure of the total acid content. | Non-specific; it does not distinguish between the target acid and any acidic impurities. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for each of the compared methods.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for acidic compounds (e.g., DB-FFAP).
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Methanol or Acetonitrile)
-
Internal standard (e.g., 2,2,2-Trifluoroethanol)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the this compound sample to be tested in the same solvent.
-
Add a consistent amount of the internal standard to all standard and sample solutions.
-
-
GC-FID Conditions:
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C.[2]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Determine the purity by comparing the calculated concentration to the weighed amount of the sample.
-
¹⁹F Quantitative NMR (qNMR)
This method provides an absolute measure of purity and is highly specific for fluorine-containing compounds.[1]
Instrumentation:
-
NMR spectrometer with a fluorine probe.
Reagents:
-
This compound sample
-
High-purity internal standard (e.g., Trifluoroacetic acid or Sodium Fluoride).
-
Anhydrous deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known amount of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Vortex the tube until both the sample and the internal standard are completely dissolved.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64).
-
Proton decoupling should be applied to simplify the spectra.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the -CF₃ group of this compound and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization)
Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step is necessary to enable sensitive UV detection.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., 2,4'-Dibromoacetophenone).
-
Catalyst (e.g., Triethylamine).
-
Solvents for derivatization and mobile phase (e.g., Acetonitrile (B52724), Water).
Procedure:
-
Derivatization:
-
To a solution of the this compound sample in acetonitrile, add an excess of the derivatizing agent and the catalyst.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized product (e.g., around 260 nm for 2,4'-dibromoacetophenone (B128361) derivatives).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Similar to the GC-FID method, use a reference standard of derivatized this compound to create a calibration curve and quantify the purity of the sample.
-
Acid-Base Titration
This classic method provides a straightforward assay of the total acidic content.
Instrumentation:
-
Burette
-
Magnetic stirrer
-
pH meter or colorimetric indicator
Reagents:
-
This compound sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein (B1677637) indicator.
-
Solvent (e.g., a mixture of ethanol (B145695) and water).
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a mixture of ethanol and water.
-
Add a few drops of phenolphthalein indicator. The solution should be colorless.
-
-
Titration:
-
Titrate the sample solution with the standardized NaOH solution from the burette while stirring continuously.
-
The endpoint is reached when the solution turns a faint, persistent pink color.
-
-
Calculation:
-
Calculate the purity using the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound
-
m_sample = Mass of the sample (g)
-
Visualizing the Analytical Workflow and Biological Relevance
Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing the analytical validation workflow and a relevant signaling pathway where the purity of a drug synthesized from this compound is crucial.
This compound can be a precursor in the synthesis of complex molecules like the non-peptidic HIV protease inhibitor, Tipranavir (B1684565).[3][4] The purity of such precursors is critical as impurities could lead to the formation of undesired side products, potentially affecting the efficacy and safety of the final drug. Tipranavir inhibits the HIV protease enzyme, which is essential for the maturation of the virus.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. WO2008142090A1 - Self-emulsifying formulation of tipranavir for oral administration - Google Patents [patents.google.com]
- 4. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3,3,3-Trifluoropropionic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3,3,3-trifluoropropionic acid and its methyl and ethyl esters.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~3.2 | Quartet | ~10 | -CH₂- |
| ~11.5 | Singlet | - | -COOH | |
| Methyl 3,3,3-Trifluoropropionate | 3.79 | Singlet | - | -OCH₃ |
| 3.23 | Quartet | 10.2 | -CH₂- | |
| Ethyl 3,3,3-Trifluoropropionate [1] | 4.24 | Quartet | 7.2 | -OCH₂CH₃ |
| 3.17 | Quartet | 10.1 | -CH₂- | |
| 1.30 | Triplet | 7.2 | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~169 | Quartet | Low | -COOH |
| ~123 | Quartet | ~277 | -CF₃ | |
| ~35 | Quartet | ~30 | -CH₂- | |
| Methyl 3,3,3-Trifluoropropionate | 164.8 | Quartet | 36.1 | -C=O |
| 123.3 | Quartet | 275.2 | -CF₃ | |
| 52.8 | Singlet | - | -OCH₃ | |
| 39.4 | Quartet | 30.2 | -CH₂- | |
| Ethyl 3,3,3-Trifluoropropionate [1] | 164.1 | Quartet | 4.1 | -C=O |
| 123.4 | Quartet | 274.5 | -CF₃ | |
| 61.7 | Singlet | - | -OCH₂CH₃ | |
| 39.5 | Quartet | 30.8 | -CH₂- | |
| 13.8 | Singlet | - | -OCH₂CH₃ |
¹⁹F NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~-64 | Triplet | ~10 | -CF₃ |
| Methyl 3,3,3-Trifluoropropionate | -64.7 | Triplet | 10.2 | -CF₃ |
| Ethyl 3,3,3-Trifluoropropionate [1] | -64.8 | Triplet | 10.1 | -CF₃ |
Infrared (IR) Spectroscopy
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2500-3300 (broad) | O-H stretch |
| ~1735 | C=O stretch | |
| ~1100-1300 | C-F stretch | |
| Methyl 3,3,3-Trifluoropropionate | ~1760 | C=O stretch |
| ~1100-1300 | C-F stretch | |
| Ethyl 3,3,3-Trifluoropropionate [1] | 2989 | C-H stretch |
| 1747 | C=O stretch | |
| 1384, 1360 | C-H bend | |
| 1267, 1216, 1110 | C-F stretch | |
| 1026 | C-O stretch |
Mass Spectrometry (MS)
| Compound | m/z of Major Fragments | Assignment |
| This compound | 128 [M]⁺, 83 [M-COOH]⁺, 69 [CF₃]⁺ | Molecular ion and key fragments |
| Methyl 3,3,3-Trifluoropropionate | 142 [M]⁺, 111 [M-OCH₃]⁺, 83 [M-COOCH₃]⁺, 69 [CF₃]⁺ | Molecular ion and key fragments |
| Ethyl 3,3,3-Trifluoropropionate [1] | 156 [M]⁺, 111 [M-OC₂H₅]⁺, 83 [M-COOC₂H₅]⁺, 69 [CF₃]⁺, 45 [OC₂H₅]⁺ | Molecular ion and key fragments |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 30° pulse width and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A 45° pulse and a relaxation delay of 2 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans is usually sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Place the prepared salt plates in the instrument's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The typical GC program involves an initial oven temperature hold, followed by a temperature ramp to a final temperature to ensure separation of the components. A common column choice is a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. The most common ionization technique for this type of analysis is Electron Ionization (EI) at 70 eV. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the compound of interest based on its retention time and by comparing its mass spectrum to a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within the studied series.
References
Unlocking Biological Activity: A Comparative Guide to Compounds Synthesized with 3,3,3-Trifluoropropionic Acid
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. 3,3,3-Trifluoropropionic acid and its derivatives serve as valuable building blocks in this endeavor, imparting unique properties to novel compounds. This guide provides a comparative overview of the biological activities of molecules synthesized using this versatile reagent, focusing on their potential as enzyme inhibitors and anticancer agents. We present quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and development.
I. Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) for Metabolic Modulation
A prominent class of bioactive molecules derived from a modification of this compound is the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides. These compounds have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a key enzyme in cellular metabolism. PDKs play a crucial role in the Warburg effect, a metabolic phenotype observed in many cancer cells characterized by a shift from oxidative phosphorylation to aerobic glycolysis. By inhibiting PDK, these compounds can reverse this effect, representing a potential therapeutic strategy for cancer and other metabolic disorders.
Quantitative Comparison of PDK Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1a | N-(2-Chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | PDHK | 13 ± 1.5 | [1] |
| 1b | (+)-1-N-[2,5-(S, R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | PDHK | 16 ± 2 | [2] |
Experimental Protocols
Synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid amides (General Procedure):
The synthesis of these inhibitors generally involves the coupling of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with a desired amine. A typical procedure is as follows:
-
(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid is converted to its acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).
-
The resulting acid chloride is then reacted with the appropriate aniline (B41778) or piperazine (B1678402) derivative in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent at room temperature.
-
The reaction mixture is then purified by column chromatography to yield the final amide product.
PDK1 Enzymatic Assay:
The inhibitory activity of the synthesized compounds against PDK1 can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
A reaction mixture is prepared containing the PDK1 enzyme, the peptide substrate (e.g., PDKtide), and the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation at a controlled temperature (e.g., 30°C), the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase/luciferin reaction.
-
The luminescence is measured using a luminometer, and the IC50 values are calculated from the dose-response curves.[3][4]
Signaling Pathway: The Warburg Effect
The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) and its regulation by PDK in cellular metabolism, a pathway commonly dysregulated in cancer (The Warburg Effect).
References
- 1. Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Agrochemicals: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine into agrochemical molecules has become a pivotal strategy in the development of modern crop protection agents. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and environmental persistence. This guide provides a comparative study of fluorinated and non-fluorinated agrochemicals, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Performance Comparison: Efficacy, Environmental Fate, and Metabolic Stability
The decision to introduce fluorine into an agrochemical is a multifaceted one, with significant implications for its performance. The following tables summarize quantitative data comparing fluorinated and non-fluorinated analogs across key performance indicators.
Efficacy
Fluorination can significantly enhance the efficacy of an agrochemical. This is often attributed to increased lipophilicity, which can improve penetration through biological membranes, and altered electronic properties that can lead to stronger binding to the target site.[1][2]
Table 1: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Insecticides Against Aedes aegypti
| Compound | Type | Knockdown Time (50% of population) | LD50 (μ g/insect ) | Data Source |
| DDT | Non-Fluorinated | ~60 minutes | 0.01 | [3][4] |
| DFDT (analog of DDT) | Fluorinated | ~15 minutes | 0.1 | [3][4] |
Table 2: Comparative Efficacy of Strobilurin Fungicides Against Various Pathogens
| Fungicide | Type | Target Pathogen | Efficacy (% control) | Data Source |
| Azoxystrobin | Non-Fluorinated | Asian Soybean Rust | 15.8 | [5] |
| Pyraclostrobin (B128455) | Non-Fluorinated | Asian Soybean Rust | 15.4 | [5] |
| Trifloxystrobin | Fluorinated | Asian Soybean Rust | 69.7 | [5] |
| Picoxystrobin | Non-Fluorinated | Asian Soybean Rust | 54.1 | [5] |
Environmental Fate
The enhanced stability of the C-F bond can lead to greater persistence of fluorinated agrochemicals in the environment. This can be a double-edged sword, offering longer-lasting protection but also raising concerns about environmental accumulation.[6]
Table 3: Comparative Soil Half-Life of Strobilurin Fungicides
| Fungicide | Type | Soil Half-Life (DT50) | Data Source |
| Pyraclostrobin | Non-Fluorinated | 8.4 - 89 days | [7] |
| Trifloxystrobin | Fluorinated | < 5 days (rapidly degrades to a more persistent acid metabolite) | [4] |
Note: The primary metabolite of Trifloxystrobin, Trifloxystrobin acid, is significantly more persistent in soil.
Metabolic Stability
Fluorination is a common strategy to block metabolically susceptible sites on a molecule, thereby increasing its metabolic stability and bioavailability.[8][9]
Table 4: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
| Compound | Type | Test System | % Remaining after 60 min | Data Source |
| N-nitrosodiethylamine (NDEA) | Non-Fluorinated | Rat Liver Microsomes | Metabolized | [10] |
| N-nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6) | Fluorinated | Rat Liver Microsomes | Not appreciably metabolized | [10] |
Mechanism of Action: Strobilurin Fungicides
Strobilurin fungicides, both fluorinated and non-fluorinated, share a common mechanism of action: the inhibition of mitochondrial respiration. They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the production of ATP, the energy currency of the cell, leading to fungal cell death.[1][7][11][12][13]
Caption: Mechanism of action of strobilurin fungicides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated agrochemicals.
Efficacy Testing: Insecticide Knockdown Assay
This protocol is adapted from procedures used to assess the knockdown speed of insecticides against mosquitoes.[2][9][14][15][16][17][18]
Objective: To determine the time required for an insecticide to induce knockdown in 50% of a test population of insects (KDT50).
Materials:
-
Test insects (e.g., Aedes aegypti mosquitoes)
-
Test cages
-
Insecticide solutions of the fluorinated and non-fluorinated compounds at various concentrations
-
Control solution (solvent only)
-
Spraying apparatus
-
Stopwatch
-
Observation chambers
Procedure:
-
Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated insecticides.
-
Exposure: Place a cohort of insects (e.g., 20-25 adult female mosquitoes) into a test cage.
-
Application: Apply a defined volume of the insecticide solution as a direct spray into the cage. Start the stopwatch immediately.
-
Observation: Continuously observe the insects and record the time at which each insect is knocked down (unable to fly or maintain normal posture).
-
Data Recording: Record the number of knocked-down insects at regular intervals (e.g., every minute) for a predefined period (e.g., 60 minutes).
-
Control: Perform a parallel experiment using the solvent control to account for any mortality or knockdown not caused by the insecticide.
-
Data Analysis: Calculate the percentage of knockdown at each time point. Use probit analysis to determine the KDT50 value for each insecticide.
References
- 1. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 2. bioivt.com [bioivt.com]
- 3. mercell.com [mercell.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Environment fate of the pyraclostrobin for long-term dietary risk assessment in multiple crops [tcsae.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Environmental Fate and Ecological Risk of Microencapsulated Pesticide Suspensions in Water-Sediment Systems: A Case Study of Pyraclostrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knockdown times in a simple assay determination of insecticide resistance in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 16. PK of Strobilurin Fungicides: Which is Better, Azoxystrobin, Kresoxim-methyl, Pyraclostrobin or Trifloxystrobin? [kingquenson.com]
- 17. epa.gov [epa.gov]
- 18. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
Validating the Structure of Novel 3,3,3-Trifluoropropionic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of organic molecules. The 3,3,3-trifluoropropionyl scaffold, in particular, offers a versatile building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Rigorous structural validation of newly synthesized 3,3,3-trifluoropropionic acid derivatives is paramount to ensure the reliability of structure-activity relationship (SAR) studies and the advancement of successful development candidates.
This guide provides a comparative overview of standard analytical techniques for the structural elucidation of novel this compound derivatives, focusing on spectroscopic methods and X-ray crystallography. Detailed experimental protocols and comparative data for representative ester and amide derivatives are presented to illustrate the application of these techniques.
Key Structural Validation Techniques
A multi-technique approach is essential for the unambiguous structural determination of novel organic compounds. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of magnetically active nuclei, allowing for the mapping of the carbon-hydrogen framework and the direct observation of fluorine atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
-
X-ray Crystallography: Offers definitive proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal.
Experimental Protocols: Synthesis of Representative Derivatives
To illustrate the validation process, we will consider two common derivatives of this compound: an ester and an amide.
Synthesis of Ethyl 3,3,3-trifluoropropionate (A Representative Ester)
Procedure:
-
To a stirred suspension of potassium ethoxide (KOEt, 5.0 g, 59.4 mmol) in diethyl ether (Et₂O, 200 mL), a solution of 2,2,3-tribromo-1,1,1-trifluoropropane (B1304065) (6.0 g, 17.9 mmol) in diethyl ether (50 mL) is slowly added dropwise at room temperature.[1]
-
The reaction mixture is stirred at room temperature for 15 minutes.[1]
-
The reaction is then quenched with 1 M aqueous hydrochloric acid (50 mL), and stirring is continued for an additional 30 minutes.[1]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation under reduced pressure to yield the crude product.[1]
-
The crude product is purified by distillation to afford ethyl 3,3,3-trifluoropropionate as a colorless oil.[1]
Synthesis of N-phenyl-3,3,3-trifluoropropionamide (A Representative Amide)
General Procedure:
-
In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), are added to the solution.
-
The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Aniline (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).
-
Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
The filtrate is washed successively with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure N-phenyl-3,3,3-trifluoropropionamide.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for our representative ester and amide derivatives. This data is crucial for confirming the successful synthesis and purification of the target compounds.
Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Ethyl 3,3,3-trifluoropropionate | 4.24 | Quartet | 7.2 | -O-CH₂ -CH₃ |
| 3.17 | Quartet | 10.1 | CF₃-CH₂ -C=O | |
| 1.30 | Triplet | 7.2 | -O-CH₂-CH₃ | |
| N-phenyl-3,3,3-trifluoropropionamide | 7.6-7.8 | Broad Singlet | - | -NH - |
| 7.5-7.6 | Multiplet | - | Aromatic CH | |
| 7.3-7.4 | Multiplet | - | Aromatic CH | |
| 7.1-7.2 | Multiplet | - | Aromatic CH | |
| 3.3-3.4 | Quartet | ~10 | CF₃-CH₂ -C=O |
Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF) Hz | Assignment |
| Ethyl 3,3,3-trifluoropropionate | 164.1 | Quartet | 4.1 | C =O |
| 123.4 | Quartet | 274.5 | C F₃ | |
| 61.7 | Singlet | - | -O-C H₂-CH₃ | |
| 39.5 | Quartet | 30.8 | CF₃-C H₂-C=O | |
| 13.8 | Singlet | - | -O-CH₂-C H₃ | |
| N-phenyl-3,3,3-trifluoropropionamide | ~168 | Quartet | ~4 | C =O |
| ~138 | Singlet | - | Aromatic Quaternary C | |
| ~129 | Singlet | - | Aromatic C H | |
| ~124 | Singlet | - | Aromatic C H | |
| ~120 | Singlet | - | Aromatic C H | |
| ~124 | Quartet | ~275 | C F₃ | |
| ~40 | Quartet | ~30 | CF₃-C H₂-C=O |
Table 3: Comparison of ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Ethyl 3,3,3-trifluoropropionate | ~ -63 | Triplet | ~10 | CF₃ -CH₂- |
| N-phenyl-3,3,3-trifluoropropionamide | ~ -63 | Triplet | ~10 | CF₃ -CH₂- |
Table 4: Comparison of IR and MS Data
| Technique | Ethyl 3,3,3-trifluoropropionate | N-phenyl-3,3,3-trifluoropropionamide |
| IR (cm⁻¹) | ~1747 (C=O stretch, ester), ~1267, ~1110 (C-F stretch)[1] | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250, ~1100 (C-F stretch) |
| MS (EI) | m/z (%): 156 (M⁺), 111 (M⁺ - OEt), 83 (M⁺ - CF₃) | m/z (%): 205 (M⁺), 112 (M⁺ - C₂H₂F₃), 93 (aniline) |
Experimental Protocols: Spectroscopic and Crystallographic Analysis
NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
For ¹³C and ¹⁹F NMR, proton decoupling is typically applied to simplify the spectra.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F).
Infrared (IR) Spectroscopy
Protocol:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain the exact mass of the molecular ion, which can be used to determine the elemental composition.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of a novel this compound derivative.
References
Trifluoropropionyl Group Enhances Metabolic Stability of Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a pivotal step in the journey from discovery to clinical application. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive comparison of the metabolic stability of drugs containing the trifluoropropionyl group versus their non-fluorinated propionyl counterparts, supported by experimental data and detailed methodologies.
The trifluoropropionyl group, with its strong carbon-fluorine bonds, significantly alters the electronic properties of a molecule at the site of attachment. This modification can effectively block or slow down metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver. By replacing a metabolically labile propionyl group with a trifluoropropionyl group, medicinal chemists can often achieve a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][2][3]
Comparative Metabolic Stability Data
To illustrate the impact of the trifluoropropionyl group on metabolic stability, this section presents a comparative analysis of a hypothetical drug candidate, "Compound P," and its trifluoropropionyl analog, "Compound TFP." The data, representative of typical findings from in vitro human liver microsomal stability assays, demonstrates the enhanced stability conferred by the trifluoropropionyl moiety.
| Parameter | Compound P (Propionyl) | Compound TFP (Trifluoropropionyl) | Rationale for Difference |
| In Vitro Half-life (t½, min) | 15 | 75 | The high-energy C-F bonds in the trifluoropropionyl group are more resistant to enzymatic cleavage by CYP450 enzymes compared to the C-H bonds in the propionyl group, leading to a significantly longer half-life.[1] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92.4 | 18.5 | Intrinsic clearance, a measure of the metabolic capacity of the liver, is substantially lower for Compound TFP, indicating a reduced rate of metabolism.[4][5] |
| Primary Metabolites | Hydroxylated and de-propionylated products | Significantly reduced formation of metabolites; primary metabolism shifted to other parts of the molecule. | The trifluoropropionyl group effectively "shields" that part of the molecule from metabolic attack, forcing metabolism to occur at other, potentially less labile, sites. |
Experimental Protocols
The following section details the methodologies for the key experiments used to assess the metabolic stability of drug candidates containing a trifluoropropionyl group.
Human Liver Microsomal Stability Assay
This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.[6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., Compound TFP) and comparator (e.g., Compound P)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the test compound at a final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The internal standard helps to correct for variations in sample processing and analysis.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[7]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizing the Workflow and Metabolic Pathway
The following diagrams, created using Graphviz, illustrate the experimental workflow for the liver microsomal stability assay and the conceptual difference in the metabolic pathways of a propionyl- versus a trifluoropropionyl-containing compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 3,3,3-Trifluoropropionic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3,3,3-Trifluoropropionic acid across a range of common laboratory solvents. Understanding the behavior of this versatile building block in different solvent environments is critical for optimizing reaction conditions, improving yields, and ensuring the stability of intermediates and final products in pharmaceutical and chemical synthesis. This document presents available quantitative data, detailed experimental protocols for performance evaluation, and visual representations of key experimental workflows and concepts.
Executive Summary
This compound (TFPA) is a valuable synthetic intermediate, prized for the introduction of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of drug candidates.[1] Its performance, particularly its solubility and acidity, is highly dependent on the solvent system employed. This guide explores these characteristics in protic and aprotic, polar and nonpolar solvents to aid in rational solvent selection for various applications. While TFPA is known to be highly soluble in water and various organic solvents, specific quantitative data remains sparse in publicly available literature.[1][2][3][4] This guide compiles available information and provides robust protocols for researchers to determine these key parameters in their own systems.
Data Presentation: Physicochemical Properties in Different Solvents
| Solvent System | Solvent Type | Dielectric Constant (20°C) | Solubility ( g/100 mL at 25°C) | pKa (at 25°C) | General Remarks |
| Water | Polar Protic | 80.1 | Highly Soluble[1][2][3][4] | 3.06[1][2] | Forms strong hydrogen bonds. Ideal for many reactions but can be challenging for product extraction. |
| Methanol | Polar Protic | 32.7 | Miscible (Assumed) | Data not available | Good solubility expected due to hydrogen bonding and polarity. |
| Ethanol | Polar Protic | 24.5 | Miscible (Assumed) | Data not available | Similar to methanol, high solubility is anticipated. |
| Acetone | Polar Aprotic | 20.7 | Miscible (Assumed) | Data not available | A versatile solvent, likely to be a good choice for reactions where protic solvents are undesirable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Miscible (Assumed) | Data not available | High polarity suggests good solubility. Often used to dissolve poorly soluble compounds. |
| Acetonitrile | Polar Aprotic | 37.5 | Miscible (Assumed) | Data not available | A common solvent in organic synthesis and chromatography; good solubility is expected. |
| Dichloromethane (DCM) | Nonpolar | 8.93 | Soluble (Assumed) | Data not available | Lower polarity may result in lower solubility compared to polar solvents. Useful for extractions. |
| Toluene | Nonpolar | 2.38 | Sparingly Soluble (Assumed) | Data not available | As a nonpolar aromatic solvent, it is expected to have limited solvating power for the polar carboxylic acid. |
Experimental Protocols
To empower researchers to generate specific data for their unique systems, this section provides detailed methodologies for determining the key performance parameters of this compound.
Determination of Quantitative Solubility
This protocol outlines a standard method for determining the solubility of a liquid (this compound) in various solvents.
Materials:
-
This compound (≥98% purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (various sizes)
-
Pipettes and syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials with septa
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of the acid confirms saturation.
-
-
Sample Collection and Dilution:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation.
-
Immediately transfer the sample into a volumetric flask and dilute with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).
-
Determination of pKa in Non-Aqueous Solvents by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) in a non-aqueous solvent using potentiometric titration.
Materials:
-
This compound (≥98% purity)
-
Selected non-aqueous solvent (anhydrous grade)
-
Standardized titrant solution (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in a suitable solvent)
-
Calibrated pH meter or potentiometer with a glass electrode suitable for non-aqueous media
-
Burette
-
Stirring plate and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Electrode Calibration and Preparation:
-
Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system, if available. Alternatively, perform a relative pH measurement.
-
Ensure the electrode is properly conditioned for use in the chosen solvent according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the anhydrous solvent in a titration vessel.
-
Blanket the solution with an inert gas to prevent interference from atmospheric carbon dioxide.
-
-
Titration:
-
Immerse the calibrated electrode and the tip of the burette into the sample solution.
-
Begin stirring the solution gently.
-
Add the standardized titrant in small, accurately measured increments.
-
After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis and pKa Determination:
-
Plot the measured potential (or pH) as a function of the volume of titrant added to obtain the titration curve.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
For more accurate results, various mathematical methods can be applied to the titration data to calculate the pKa.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the performance of this compound in different solvent systems.
References
A Researcher's Guide to 3,3,3-Trifluoropropionic Acid: A Versatile Building Block for Trifluoromethylated Compounds
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This guide provides a comprehensive comparison of 3,3,3-Trifluoropropionic acid as a foundational building block for synthesizing trifluoromethylated molecules, evaluating its utility against other common trifluoromethylating agents.
The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] While a diverse array of reagents has been developed for direct trifluoromethylation, this compound offers a valuable and versatile platform for synthesizing molecules containing a trifluoromethyl group through its various derivatives. This guide will delve into its applications, present comparative data where available, and provide detailed experimental protocols.
Applications in the Synthesis of Trifluoromethylated Heterocycles
Heterocyclic compounds are ubiquitous in pharmaceuticals, and the addition of a trifluoromethyl group can profoundly impact their biological activity. This compound, and its derivatives, serve as key precursors for constructing trifluoromethylated heterocycles.
One important derivative is ethyl trifluoropyruvate , which can be synthesized from this compound. Ethyl trifluoropyruvate is a versatile building block for creating a variety of trifluoromethylated heterocycles through condensation and cyclization reactions.[2]
Comparison of Trifluoromethylation Methods for Indoles:
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. The direct C-H trifluoromethylation of indoles is a significant area of research. Below is a comparison of different methods, highlighting the role of reagents derivable from or comparable to applications of this compound derivatives.
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Ethyl 3,3,3-trifluoropyruvate | Indoles | N-Heteroaryl(trifluoromethyl)hydroxyalkanoic acid esters | High | [3] |
| Togni's Reagent II | Indole | 3-Trifluoromethylindole | Moderate | [4] |
| Umemoto's Reagent | Indolines (directed) | C7-Trifluoromethylindolines | Good | [5] |
| CF₃SO₂Na (Langlois' Reagent) | 3-Methyl-1H-indole | 2-Trifluoromethyl-3-methyl-1H-indole | 39-55% | [6] |
| Fluoroform-derived CuCF₃ | 2-Alkynylanilines | 2-Trifluoromethylindoles | Good | [7] |
Key Observations:
-
Ethyl trifluoropyruvate , derived from this compound, provides an effective route to functionalized indole derivatives, though not through direct C-H trifluoromethylation of the parent indole.[3]
-
Direct trifluoromethylating agents like Togni's and Umemoto's reagents, as well as radical sources like Langlois' reagent, are commonly used for the direct trifluoromethylation of the indole core, with varying regioselectivity and yields.[4][5][6][8]
-
The choice of reagent depends on the desired substitution pattern and the functional group tolerance of the substrate.
Experimental Protocol: Synthesis of N-Heteroaryl(trifluoromethyl)hydroxyalkanoic Acid Esters
This protocol describes the hydroxyalkylation of indoles with ethyl 3,3,3-trifluoropyruvate, a derivative of this compound.[3]
Materials:
-
Indole (or substituted indole)
-
Ethyl 3,3,3-trifluoropyruvate
-
Solid acid catalyst (e.g., Montmorillonite K-10)[8]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Montmorillonite K-10 (4g) and toluene (20 mL).[8]
-
Prepare a solution of the indole (0.039 mol) and ethyl 3,3,3-trifluoropyruvate (0.047 mol) in toluene (5 mL).[8]
-
Add the solution of indole and ethyl trifluoropyruvate to the flask containing the catalyst.[8]
-
Heat the reaction mixture to 100°C and stir for 4 hours, monitoring the reaction by TLC.[8]
-
Upon completion, cool the reaction mixture and filter through a sintered glass funnel, washing with CH₂Cl₂.[8]
-
Remove the solvent and excess ethyl trifluoropyruvate under vacuum.[8]
-
Purify the resulting oil by column chromatography (hexane/ethyl acetate (B1210297) 90/10) to obtain the desired product.[8]
Diagram of Synthetic Pathways to Trifluoromethylated Indoles:
Caption: Synthetic routes to trifluoromethylated indoles.
Applications in Peptide and Peptidomimetic Synthesis
The incorporation of trifluoromethylated amino acids into peptides can enhance their proteolytic stability and conformational properties. This compound and its derivatives are valuable starting materials for the synthesis of these non-canonical amino acids.
For instance, 3-Azido-1,1,1-trifluoropropan-2-ol, which can be synthesized from a derivative of this compound, can be incorporated into peptides. The trifluoromethyl group enhances stability, while the azide (B81097) handle allows for bioorthogonal ligation ("click chemistry") for further functionalization.[7]
Challenges and Solutions in Incorporating Trifluoromethylated Amino Acids:
The strong electron-withdrawing nature of the CF₃ group reduces the nucleophilicity of the amino group in trifluoromethylated amino acids, making peptide bond formation challenging.[9]
| Challenge | Solution |
| Low coupling yields | Use high-potency coupling reagents like HATU, HCTU, or PyBOP. Perform a "double coupling" by repeating the coupling step with fresh reagents.[9] |
| Incomplete coupling | "Cap" unreacted amines with an acetylating agent like acetic anhydride (B1165640) to prevent the formation of deletion sequences.[9] |
Experimental Protocol: Incorporation of a Trifluoromethylated Building Block into a Peptide
This protocol outlines the general steps for incorporating an Fmoc-protected trifluoromethylated amino acid into a peptide using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected trifluoromethylated amino acid
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate a solution of the Fmoc-protected trifluoromethylated amino acid (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Capping (Optional): If double coupling is ineffective, treat the resin with a solution of acetic anhydride and a base to cap unreacted amines.
-
Repeat: Continue with the deprotection and coupling steps for the subsequent amino acids in the sequence.
Diagram of Peptide Synthesis Workflow:
Caption: Workflow for solid-phase peptide synthesis.
Decarboxylative Trifluoromethylation
While this compound itself is not typically used for direct decarboxylative trifluoromethylation, the broader field of decarboxylative trifluoromethylation of aliphatic carboxylic acids is an active area of research.[10] These methods offer a way to convert readily available carboxylic acids into valuable trifluoromethylated products.
Recent advances have focused on photoredox catalysis to achieve decarboxylative trifluoromethylation under mild conditions.[6] This approach often utilizes a trifluoromethyl radical source in combination with a photocatalyst.
Comparison of Trifluoromethyl Radical Sources:
| Reagent | Advantages | Disadvantages |
| CF₃I | Effective radical source | Gaseous, can be difficult to handle |
| CF₃SO₂Na (Langlois' Reagent) | Bench-stable solid, inexpensive | Often requires an oxidant |
| Togni's/Umemoto's Reagents | Can generate CF₃ radicals under photoredox conditions | Can be more expensive |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of trifluoromethylated compounds. While not a direct trifluoromethylating agent itself, its derivatives, such as ethyl trifluoropyruvate, provide access to complex trifluoromethylated heterocycles and amino acids. The choice between using a building block approach with this compound derivatives versus direct trifluoromethylation with agents like Togni's or Umemoto's reagents will depend on the specific synthetic target, desired regioselectivity, and the overall synthetic strategy. For researchers in drug discovery and development, a thorough understanding of these different approaches is crucial for the efficient synthesis of novel and effective trifluoromethylated molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base [mdpi.com]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoromethylation: A Cost-Benefit Analysis of 3,3,3-Trifluoropropionic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group is a pivotal strategy in modern chemical synthesis. This moiety can significantly enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a prized addition to pharmaceutical and agrochemical candidates.[1][2] This guide provides a comprehensive cost-benefit analysis of using 3,3,3-Trifluoropropionic acid (TFPA) in synthesis, alongside a detailed comparison with other prominent trifluoromethylating reagents. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate synthetic route.
Introduction to Trifluoromethylating Agents
The introduction of a trifluoromethyl group can be achieved through various synthetic strategies, broadly categorized by the nature of the trifluoromethyl source: electrophilic, nucleophilic, or radical. This compound (TFPA) is a valuable building block in this context, often serving as a precursor to other trifluoromethylated compounds.[3] However, a direct comparison with established trifluoromethylating reagents is essential for a thorough cost-benefit analysis.
Alternatives to TFPA-based synthesis include:
-
Electrophilic "CF₃⁺" Reagents: These reagents, such as Togni's and Umemoto's reagents, are effective for the trifluoromethylation of a wide range of nucleophiles, including β-ketoesters, silyl (B83357) enol ethers, and electron-rich aromatic systems.[4][5][6]
-
Nucleophilic "CF₃⁻" Reagents: The most prominent example is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for the trifluoromethylation of carbonyl compounds and imines.[7]
-
Radical "CF₃•" Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) generate a trifluoromethyl radical and are particularly useful for the functionalization of arenes and heteroarenes.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the reagent. It must encompass factors such as reaction efficiency (yield), the cost of necessary catalysts and reagents, safety considerations, and the environmental impact of byproducts.
Reagent Cost Comparison
While market prices fluctuate, a general comparison reveals significant differences in the cost of common trifluoromethylating agents. Trifluoroacetic acid (TFA), a potential alternative and a widely used industrial chemical, is often more cost-effective for large-scale synthesis.[8]
| Reagent/Precursor | Typical Price Range (per kg) | Notes |
| This compound (TFPA) | $55 - $550[9] | Price can vary significantly based on purity and supplier. |
| Trifluoroacetic Acid (TFA) | ~$50[8] | Generally more economical for large-scale applications.[8] |
| Togni's Reagent II | Higher | Often considered more expensive than other options.[5] |
| Umemoto's Reagents | Higher | Can be more expensive than radical precursors. |
| Langlois' Reagent (CF₃SO₂Na) | Lower | Considered inexpensive and is a bench-stable solid.[5] |
| Ruppert-Prakash Reagent (TMSCF₃) | Moderate | Often more economical than hypervalent iodine reagents for large-scale synthesis.[7] |
Performance and Efficiency
The choice of reagent is heavily influenced by the desired transformation and the specific substrate. The following table summarizes typical yields for the trifluoromethylation of common substrates using various reagents.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Electrophilic | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [4] |
| Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [4] | |
| Cyclopropyl-substituted Sulfonium (B1226848) Salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [4] | |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [4] | |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Benzaldehyde | 95 | [5] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Heterocycles (direct C-H trifluoromethylation) | Varies | [4] |
Key Observations:
-
For the trifluoromethylation of activated methylene (B1212753) compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to hypervalent iodine reagents like Togni's.[4]
-
For direct C-H trifluoromethylation of heterocycles, radical methods employing the cost-effective and stable Langlois reagent offer a robust and operationally simple alternative.[4]
Safety and Handling
Trifluoromethylating reagents present a range of safety hazards that must be carefully managed.
-
This compound (TFPA): Corrosive, causing severe skin burns and eye damage.
-
Togni's Reagents: Hypervalent iodine compounds can be energetic and may decompose exothermically.
-
Umemoto's Reagents: Can require harsher reaction conditions.
-
Ruppert-Prakash Reagent (TMSCF₃): A volatile and flammable liquid that is highly sensitive to moisture.[7]
Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling these reagents. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the efficacy of different synthetic methods.
Synthesis of 2-(Trifluoromethyl)indoles using a Fluoroform-Derived CuCF₃ Reagent
This protocol outlines a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines, which can be conceptually linked to the utility of C3 fluorinated building blocks like TFPA.
Materials:
-
N-Tosyl-2-(phenylethynyl)aniline
-
Fluoroform-derived CuCF₃ reagent
-
1,2-Dimethoxyethane (DME)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of N-tosyl-2-(phenylethynyl)aniline (1.0 equiv) in DME under an inert atmosphere, add the fluoroform-derived CuCF₃ reagent (1.5 equiv).
-
Add TMEDA (2.0 equiv) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2-(trifluoromethyl)indole.[10]
Trifluoromethylation of Indole (B1671886) with Togni's Reagent
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[5]
Visualizing Synthetic Strategies
Diagrams are essential for understanding complex chemical workflows and relationships.
Conclusion
The selection of a trifluoromethylation strategy is a multifaceted decision that requires careful consideration of cost, performance, and safety. While this compound serves as a valuable and often cost-effective building block, direct trifluoromethylating reagents such as Umemoto's and Langlois' reagents can offer higher efficiency for specific transformations. For researchers in drug development and other scientific fields, the optimal choice will depend on the specific synthetic goals, scale of the reaction, and available resources. This guide provides a framework for making an informed decision by presenting a comparative analysis of these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. This compound 98 2516-99-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
A Comparative Guide to the Synthesis of 3,3,3-Trifluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
3,3,3-Trifluoropropionic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the primary synthesis routes of this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Key Advantages | Disadvantages |
| Oxidation of 3,3,3-Trifluoropropanal (B1220928) | 3,3,3-Trifluoropropanal | Hydrogen Peroxide, Catalyst (e.g., sulfuric acid, mesoporous sulfonic acid) | 5 - 10 hours | 60 - 100 °C | up to 85%[2] | High yield, environmentally friendly (water as a byproduct)[2] | Requires the synthesis of the aldehyde precursor. |
| Hydrolysis of Ethyl 3,3,3-Trifluoropropionate | Ethyl 3,3,3-trifluoropropionate | Sulfuric Acid, Water | Not specified | 105 °C | Good yield (50-60% for the ester synthesis)[3] | Consistent and good yield for the ester precursor.[3] | Requires the synthesis of the ester precursor. |
| Multi-step Synthesis from 2-Chloro-1-difluoroethylene | 2-Chloro-1-difluoroethylene | Carbon Monoxide, HF, Water | Not specified | Not specified | > 50% (total for 3 steps)[4] | Cheap and readily available starting materials.[4] | Multi-step process, potentially lower overall efficiency. |
Experimental Protocols
Route 1: Oxidation of 3,3,3-Trifluoropropanal with Hydrogen Peroxide
This method is notable for its high yield and environmentally benign nature.[2]
Experimental Protocol:
-
To a reaction flask, add the catalyst (e.g., sulfuric acid or a solid super-strong acid like mesoporous sulfonic acid) and a 27%-70% hydrogen peroxide solution.[2] The amount of catalyst should be 2%-10% of the mass of the 3,3,3-trifluoropropanal.[2]
-
Heat the mixture to 60-100 °C while stirring.[2]
-
Add 3,3,3-trifluoropropanal to the reaction flask. The molar ratio of hydrogen peroxide to 3,3,3-trifluoropropanal should be between 1.1:1 and 2.5:1.[2]
-
Maintain the reaction at 60-100 °C for 5-10 hours.[2]
-
Upon completion, the product, this compound, can be purified by standard methods such as distillation.
Note: Using a mesoporous sulfonic acid catalyst has been shown to give yields up to 85.0%.[2] In comparison, the older method using sodium hypochlorite (B82951) (sal enixum) as the oxidant resulted in a lower yield of 73% and produced a significant amount of inorganic salt waste.[2]
Route 2: Hydrolysis of Ethyl 3,3,3-Trifluoropropionate
This route involves the preparation of the corresponding ethyl ester followed by acid-catalyzed hydrolysis.
Experimental Protocol:
Part A: Synthesis of Ethyl 3,3,3-trifluoropropionate
-
Ethyl 3,3,3-trifluoropropionate can be synthesized by treating monoethyl malonate with sulfur tetrafluoride at elevated temperatures.[3] This reaction typically yields 50-60% of the desired ester.[3]
Part B: Hydrolysis to this compound
-
The purified ethyl 3,3,3-trifluoropropionate is hydrolyzed using a 2.70M sulfuric acid solution.
-
The reaction mixture is heated to 105 °C to drive the hydrolysis to completion.[3]
-
After the reaction is complete, the this compound is isolated and purified, typically by distillation.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in the described synthesis routes.
References
Safety Operating Guide
Proper Disposal of 3,3,3-Trifluoropropionic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 3,3,3-Trifluoropropionic acid must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring laboratory safety and environmental protection.
This compound (CAS No. 2516-99-6) is a corrosive, combustible, and halogenated organic acid that requires disposal as hazardous waste. The primary and most effective method of disposal is high-temperature incineration at a licensed facility. Improper disposal can lead to environmental contamination and pose significant health risks.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). The compound is classified as a skin corrosive (Category 1A), can cause severe eye damage, and is harmful if inhaled.[1]
Personal Protective Equipment (PPE): When handling this chemical, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or Silver Shield).[2]
-
Body Protection: A chemical-resistant lab coat or coveralls.[2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[1]
In case of exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3]
Disposal Procedures
The disposal of this compound must be managed by a licensed hazardous waste disposal company. The following steps outline the proper procedure for preparing this chemical for disposal.
Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with corrosive and halogenated organic acids (e.g., high-density polyethylene (B3416737) - HDPE).
-
Segregation is Key: Do not mix this compound with other waste streams, especially non-halogenated organic waste, bases, or oxidizers.[1] Halogenated organic wastes are typically incinerated under specific conditions, and mixing them with other waste types can interfere with the disposal process and increase costs.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).
Spill and Leak Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial acid neutralizer, to contain the spill. Do not use combustible materials like paper towels for initial containment of a large spill.
-
Neutralization (for small spills): For small spills, cautiously neutralize the acid with a suitable base, such as sodium bicarbonate or soda ash. Be aware that this reaction can be exothermic and may produce gas.
-
Absorb and Collect: Once neutralized, absorb the residue with an inert material.
-
Package for Disposal: Place the absorbed material and any contaminated PPE into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration | [4][5] |
| Incineration Temperature | Minimum of 1100°C for waste containing >1% halogenated organic substances. | [4] |
| Alternative Disposal | Permitted Hazardous Waste (RCRA Subtitle C) Landfill | [6][7] |
| Landfill Requirements | Must have double liners, leachate collection and removal systems, and leak detection. | [8] |
| Waste Classification | Hazardous Waste (Corrosive - D002, potentially other codes based on state regulations) | [9][10] |
Experimental Protocols Cited
While this document provides operational guidance, the disposal recommendations are based on established principles of hazardous waste management and regulatory requirements. Key experimental data supporting these protocols include studies on the thermal decomposition of halogenated organic compounds, which demonstrate the high temperatures required for their complete destruction.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. 3,3,3-三氟丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. fishersci.com [fishersci.com]
- 4. montrose-env.com [montrose-env.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. lawbc.com [lawbc.com]
- 7. coxcolvin.com [coxcolvin.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,3,3-Trifluoropropionic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoropropionic acid. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Executive Summary: Key Safety and Handling Protocols
Handling this compound requires stringent safety measures due to its corrosive and flammable nature. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles and a face shield, a lab coat, and, in certain situations, a respirator with an acid gas cartridge. Operations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. A detailed operational plan, including spill and disposal procedures, is mandatory.
Hazard and Exposure Data
The following table summarizes the key hazard and exposure information for this compound.
| Parameter | Value | Reference |
| CAS Number | 2516-99-6 | [1][2] |
| Molecular Formula | C3H3F3O2 | [3] |
| Molecular Weight | 128.05 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2][4] |
| Primary Hazards | Causes severe skin burns and eye damage, Flammable liquid and vapor, Corrosive to metals. | [3][5] |
| Flash Point | 92 °C (197.6 °F) | [2] |
| Boiling Point | 146 °C (294.8 °F) | [2] |
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE is a critical step in safely handling this compound. The following workflow outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Guidance
Pre-Operational Safety Checklist
-
Location: Confirm that all handling of this compound will take place in a designated area, preferably within a certified chemical fume hood.[2]
-
Ventilation: Ensure the fume hood is functioning correctly.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
-
Spill Kit: Confirm a spill kit containing an acid neutralizer (such as sodium bicarbonate or a commercial equivalent), absorbent materials, and a sealed waste container is readily available.[6][7]
-
PPE: Don all required PPE as outlined in the table below before handling the chemical.
Handling Procedure
-
Grounding: When transferring the acid, ground and bond containers to prevent static discharge.[2]
-
Tools: Use only non-sparking tools.[2]
-
Dispensing: Slowly dispense the liquid to avoid splashing.
-
Heating: Keep away from heat, sparks, and open flames.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
Disposal Plan
Chemical Waste
-
Segregation: this compound is a halogenated organic compound. It must be collected in a designated, properly labeled, and sealed waste container for halogenated organic waste.[8][9] Do not mix with non-halogenated waste.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility. Incineration is a common disposal method for halogenated organic wastes.[8][10]
Contaminated PPE
-
Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them in the designated solid hazardous waste container.
-
Lab Coats and Aprons: If significant contamination occurs, remove the item immediately and place it in a sealed, labeled bag for professional decontamination or disposal. Do not launder contaminated clothing with regular laundry.[5]
Emergency Protocols: Spill and Exposure
Spill Response
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads.[11]
-
Neutralize the acid by cautiously applying an acid neutralizer (e.g., sodium bicarbonate) from the perimeter of the spill inward.[6] Avoid excessive heat generation.
-
Once neutralized, absorb the residue with an inert material (e.g., sand, vermiculite).[1]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the area.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
References
- 1. Acid Gas Cartridges For 8000 Series Respirators | Order Now at Moldex [moldex.com]
- 2. 3M acid gases cartridge for half & full facepieces series 6000, 7000. | Sylprotec.com [sylprotec.com]
- 3. eshop-best-chemical.com [eshop-best-chemical.com]
- 4. nortonsandblasting.com [nortonsandblasting.com]
- 5. allanchem.com [allanchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ics-asso.org [ics-asso.org]
- 8. bucknell.edu [bucknell.edu]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
